Isopropylsulfonyl chloride
描述
Structure
3D Structure
属性
IUPAC Name |
propane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-3(2)7(4,5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINJBFRTLBHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143942 | |
| Record name | Isopropyl sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-37-2 | |
| Record name | 2-Propanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylsulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyl sulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64X7NUB4AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isopropylsulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Isopropylsulfonyl chloride (ISC), a vital reagent in modern organic synthesis, holds a significant position in the landscape of pharmaceutical and agrochemical development.[1] Its utility as a versatile building block for the introduction of the isopropylsulfonyl moiety is well-established, enabling the synthesis of a diverse array of complex molecules.[2] This guide provides an in-depth exploration of the chemical properties, stability, and reactivity of this compound. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering not only a compilation of technical data but also field-proven insights into its practical application and safe handling. The content herein is structured to deliver a holistic understanding, from fundamental physicochemical characteristics to detailed experimental protocols and mechanistic considerations, thereby empowering scientists to leverage this reagent with confidence and precision.
Physicochemical Properties of this compound
This compound, also known as 2-propanesulfonyl chloride, is a colorless to pale yellow-greenish liquid characterized by a pungent odor.[1][3] A thorough understanding of its physical and chemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂S | [4][5][6] |
| Molecular Weight | 142.6 g/mol | [4][5][6] |
| CAS Number | 10147-37-2 | [3][4][5] |
| Appearance | Clear pale yellow-greenish liquid | [3][4][5] |
| Melting Point | -47 °C | [4][5][7] |
| Boiling Point | 74-75 °C at 19 mmHg | [3][4][5] |
| Density | 1.27 g/mL at 25 °C | [3][4][5] |
| Refractive Index (n20/D) | 1.453 | [3][4][5] |
| Vapor Pressure | 15.5 mm Hg at 25 °C | [4][5] |
| Flash Point | 86 °C (187 °F) | [4][8][9] |
| Water Solubility | Reacts with water | [3][4][5] |
Stability and Safe Handling: A Chemist's Perspective
The stability of this compound is a critical consideration for both storage and reaction design. As a sulfonyl chloride, it exhibits inherent reactivity, particularly towards nucleophiles.
Thermal and Chemical Stability
This compound is stable under recommended storage conditions, which involve maintaining it under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5] It is sensitive to moisture and will readily hydrolyze to form the corresponding isopropylsulfonic acid and hydrochloric acid.[1] This hydrolytic instability necessitates the use of anhydrous solvents and inert reaction conditions to prevent unwanted side reactions and reagent degradation.
The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][10] Contact with these materials can lead to vigorous or exothermic reactions. Upon combustion, it emits toxic fumes, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[7][9][10]
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as a corrosive and lachrymatory substance.[4][5][7] It can cause severe skin burns and eye damage.[7] Therefore, stringent safety protocols must be observed during its handling.
-
Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[7][10] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
Skin and Body Protection : Wear a lab coat, and in cases of potential splashing, consider additional protective clothing.[7]
-
Respiratory Protection : If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.[9]
-
Storage and Disposal
Store this compound in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10] For disposal, chemical waste must be handled according to local, regional, and national regulations.[11] Neutralization with a weak base solution can be a method for treating small spills, but this should be done with caution due to the exothermic nature of the reaction.[12]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity is harnessed in a variety of important chemical transformations, most notably in the formation of sulfonamides and sulfonate esters.
Sulfonamide Formation: A Cornerstone of Medicinal Chemistry
The reaction of this compound with primary and secondary amines to form N-substituted sulfonamides is a fundamental transformation in drug discovery.[13][14] Sulfonamides are a prominent class of compounds with a wide range of biological activities.
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[15][16] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[17]
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of an N-Isopropylsulfonamide
This protocol provides a general methodology for the N-sulfonylation of an amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.
-
Purify the product by column chromatography on silica gel or recrystallization as appropriate.
Role in Drug Development and Other Applications
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4][5] For instance, it is used in the preparation of 1-Isopropylsulfonyl-2-amine benzimidazole through an N-sulfonylation reaction with 2-aminobenzimidazole.[3][4][5] The resulting isopropylsulfonyl esters of secondary alcohols can be reductively cleaved to the corresponding methylene group using reagents like lithium triethylborohydride, a crucial step in the synthesis of certain pharmaceuticals.[4][5] Additionally, it is used in the synthesis of sulfurizing agents like bis(isopropylsulfonyl)disulfide, which are employed in the production of phosphorothioate oligonucleotide analogs for molecular biology research.[3][4][5] The utility of sulfonate salts derived from reagents like this compound in improving the physicochemical properties of drug candidates is also an important aspect of drug development.[18]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidative chlorination of isopropyl mercaptan or its derivatives.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Isopropyl Mercaptan
This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides.[3]
Materials:
-
Isopropyl mercaptan
-
Isopropanol
-
Dichloromethane (DCM)
-
N-chlorosuccinimide (NCS)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane, ethyl acetate, acetone for elution
Procedure:
-
In a round-bottom flask, prepare a solution of isopropyl mercaptan (1 eq.) and isopropanol (2 eq.) in dichloromethane (to a concentration of approximately 0.15 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (3.5 eq.) in portions to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (approximately 1 hour).
-
Dilute the reaction mixture with cold saturated sodium bicarbonate solution and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (4 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate/acetone solvent system as the eluent to yield the pure product.
Analytical Characterization
The purity and identity of this compound can be confirmed using a variety of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for assessing purity and identifying volatile impurities.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide definitive structural information.[20][21]
-
Infrared (IR) Spectroscopy : The presence of the sulfonyl chloride group is indicated by strong characteristic absorptions for the S=O stretches.[20]
Conclusion
This compound is a reagent of considerable importance in organic synthesis, particularly within the pharmaceutical industry. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for the introduction of the isopropylsulfonyl group. However, its corrosive and moisture-sensitive nature demands a disciplined approach to handling and storage. This guide has provided a comprehensive overview of the essential technical information required for the safe and effective utilization of this compound. By integrating an understanding of its fundamental properties with practical, field-tested protocols, researchers can confidently employ this versatile reagent to advance their synthetic endeavors and contribute to the development of novel chemical entities.
References
- 1. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 10147-37-2 [chemicalbook.com]
- 4. Cas 10147-37-2,this compound | lookchem [lookchem.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound [webbook.nist.gov]
- 7. matrixscientific.com [matrixscientific.com]
- 8. This compound | 10147-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 18. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Introduction: The Role of Isopropylsulfonyl Chloride in Modern Chemistry
An In-Depth Technical Guide to Isopropylsulfonyl Chloride for Advanced Synthesis
This compound (ISC), also known as 2-propanesulfonyl chloride, is a highly reactive organosulfur compound that has carved a significant niche as a versatile reagent in organic synthesis.[1] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where the introduction of the isopropylsulfonyl moiety can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1][2][3] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of ISC's properties, applications, and handling protocols, grounded in established scientific principles. We will explore the causality behind its reactivity and provide field-proven methodologies for its effective use in the laboratory.
Compound Identification and Core Properties
Accurate identification and understanding of a reagent's physical properties are foundational to its successful application. This compound is a colorless to pale yellow liquid with a pungent, lachrymatory odor, necessitating careful handling in a well-ventilated fume hood.[1][2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 10147-37-2 | [2][4] |
| Molecular Formula | C₃H₇ClO₂S | [2][4][5] |
| Molecular Weight | 142.60 g/mol | |
| IUPAC Name | propane-2-sulfonyl chloride | [6] |
| Synonyms | 2-Propanesulfonyl chloride, Isopropanesulfonyl chloride | [1][2][4] |
| EC Number | 233-415-2 | [2] |
| Beilstein/REAXYS | 1747497 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Appearance | Clear, pale yellow-greenish liquid | [2][3] |
| Density | 1.27 g/mL at 25 °C | [2] |
| Boiling Point | 74-75 °C at 19 mmHg | [2] |
| Melting Point | -47 °C | [2][3] |
| Refractive Index | n20/D 1.453 | [2] |
| Vapor Pressure | 15.5 mmHg at 25 °C | [2][3] |
| Water Solubility | Reacts with water | [2][3] |
| Flash Point | 187 °F (86 °C) | [2] |
Key Applications in Organic Synthesis
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, making it an excellent sulfonylating agent. The chlorine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions.
Formation of Sulfonamides and Sulfonate Esters
The most common application of ISC is its reaction with primary or secondary amines to form N-isopropylsulfonamides. This reaction, typically conducted in the presence of a non-nucleophilic base like triethylamine or pyridine, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur center. The base is crucial as it neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
A similar reaction with alcohols yields sulfonate esters. These esters are excellent leaving groups in their own right, often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions.
Caption: General workflow for sulfonamide/sulfonate ester synthesis using ISC.
Specialized Applications in Drug Development
Beyond simple sulfonamide formation, ISC serves as a key intermediate for more complex transformations.
-
Synthesis of Sulfurizing Agents : It can be used to prepare reagents like bis(isopropylsulfonyl)disulfide, which is employed in the synthesis of phosphorothioate oligonucleotides, a class of therapeutic agents.[3][7]
-
Reductive Cleavage of Alcohols : Secondary alcohols can be converted into their corresponding 2-propanesulfonyl esters. Subsequent treatment with a powerful reducing agent, such as lithium triethylborohydride, achieves the reductive cleavage of the C-O bond, effectively replacing the hydroxyl group with a hydrogen atom.[1][3] This two-step sequence provides a method for deoxygenation under specific conditions.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and safety.
Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine
This protocol details the synthesis of an N-isopropylsulfonamide, a common structural motif in medicinal chemistry.
-
System Preparation : A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is flame-dried or oven-dried and allowed to cool under a stream of inert gas (nitrogen or argon). Causality: This step is critical as this compound reacts with water, and moisture would lead to the formation of the corresponding sulfonic acid, reducing yield and complicating purification.[2][3]
-
Reagent Addition : The primary amine (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF). A non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq.) is added.
-
Reaction Initiation : The solution is cooled to 0 °C in an ice bath. This compound (1.1 eq.), dissolved in a small amount of the anhydrous solvent, is added dropwise via a syringe. Causality: The dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
Reaction Monitoring : The reaction is allowed to warm to room temperature and stirred for 2-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Purification :
-
The reaction mixture is quenched by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Caption: Workflow for a typical N-sulfonylation reaction.
Safety, Handling, and Storage
This compound is a corrosive and lachrymatory compound that requires stringent safety measures.[2][3]
-
Personal Protective Equipment (PPE) : Always handle this reagent inside a certified chemical fume hood while wearing safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[2][3] It should be stored away from moisture and incompatible materials such as strong bases and oxidizing agents. The container may need to be corrosion-resistant.
-
Spill & Disposal : In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Do not use water to clean up spills as it reacts violently. All waste must be disposed of according to local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent for the modern synthetic chemist. Its ability to readily form stable sulfonamides and reactive sulfonate esters makes it an indispensable tool in the synthesis of complex molecules, particularly within the realm of drug discovery and development. A thorough understanding of its reactivity, coupled with strict adherence to safe handling and reaction protocols, allows researchers to harness its full synthetic potential while ensuring laboratory safety.
References
- 1. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 10147-37-2 [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of Isopropylsulfonyl Chloride with Nucleophiles: A Focus on Amines and Alcohols
Foreword: The Pivotal Role of the Sulfonyl Group in Modern Chemistry
In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the sulfonyl functional group stands as a cornerstone of molecular design. Its unique electronic properties and predictable reactivity make it an invaluable tool for medicinal chemists and process development scientists. Isopropylsulfonyl chloride, as a readily available and reactive building block, provides a direct and efficient route to introduce the isopropylsulfonyl moiety into a diverse array of molecules. This guide offers an in-depth exploration of the reactivity of this compound with two of the most common classes of nucleophiles: amines and alcohols. Our focus will extend beyond simple reaction schemes to delve into the underlying mechanisms, kinetic considerations, and practical experimental protocols, providing researchers with the foundational knowledge to confidently and effectively utilize this versatile reagent.
The Electrophilic Nature of this compound: A Mechanistic Overview
The reactivity of this compound is fundamentally governed by the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). This electrophilicity arises from the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which polarizes the sulfur-chlorine bond and renders the sulfur atom susceptible to nucleophilic attack.[1]
The general reaction with a nucleophile (Nu) proceeds via a nucleophilic substitution pathway at the sulfur center. While the precise mechanism can be influenced by the nucleophile, solvent, and reaction conditions, it is generally considered to be a concerted Sɴ2-like process or a stepwise addition-elimination mechanism.[2][3] In both pathways, the chloride ion serves as an excellent leaving group, facilitating the formation of a new bond between the sulfur atom and the nucleophile.
Diagram: General Reaction Mechanism
Caption: Generalized nucleophilic substitution at the sulfonyl sulfur.
Sulfonamide Synthesis: The Reaction of this compound with Amines
The reaction of this compound with primary and secondary amines is a robust and widely employed method for the synthesis of N-substituted sulfonamides.[4][5] Sulfonamides are a critical pharmacophore found in a multitude of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1][6]
Mechanism of Sulfonamide Formation
The reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[7] This is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7][8] The neutralization of HCl is crucial as its accumulation can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Diagram: Sulfonamide Formation Workflow
Caption: Experimental workflow for the synthesis of sulfonamides.
Factors Influencing Sulfonamide Formation
-
Nucleophilicity of the Amine: Electron-rich amines are more nucleophilic and generally react faster than electron-deficient amines. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the lone pair into the aromatic ring.[9]
-
Steric Hindrance: Sterically hindered amines, such as secondary amines with bulky substituents, may react more slowly than less hindered primary amines. Similarly, the steric bulk of the isopropyl group on the sulfonyl chloride can influence the reaction rate compared to less hindered sulfonyl chlorides like methanesulfonyl chloride.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid side reactions with the solvent.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to side product formation.
Experimental Protocol: Synthesis of N-benzylisopropylsulfonamide
This protocol provides a representative procedure for the synthesis of a sulfonamide from a primary amine.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Table: Representative Reaction Conditions for Sulfonamide Synthesis
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 25 | 85-95 |
| Diethylamine | Triethylamine | THF | 25-40 | 90-98 |
| Morpholine | Pyridine | Acetonitrile | 25 | >95 |
| 4-Nitroaniline | Triethylamine | DMF | 50 | 70-85 |
Sulfonate Ester Synthesis: The Reaction of this compound with Alcohols
The reaction of this compound with alcohols provides a direct route to sulfonate esters.[10] This transformation is particularly valuable as it converts a poorly leaving hydroxyl group (-OH) into an excellent sulfonate leaving group (-OSO₂R), facilitating subsequent nucleophilic substitution or elimination reactions.[11][12]
Mechanism of Sulfonate Ester Formation
Similar to sulfonamide formation, the synthesis of sulfonate esters involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride.[11] A non-nucleophilic base, such as pyridine, is essential to neutralize the HCl byproduct.[8] The reaction proceeds with retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the reaction.[11]
Diagram: Sulfonate Ester Formation Mechanism
Caption: Mechanism of sulfonate ester formation from an alcohol.
Factors Influencing Sulfonate Ester Formation
-
Steric Hindrance: The reaction is sensitive to steric hindrance around the hydroxyl group. Primary alcohols react more readily than secondary alcohols, and tertiary alcohols are often unreactive or undergo elimination side reactions.[13]
-
Electronic Effects: Electron-withdrawing groups near the hydroxyl group can decrease its nucleophilicity and slow down the reaction.
-
Catalysis: In some cases, catalysts like indium(III) triflate have been shown to facilitate the sulfonylation of alcohols.[14]
-
Side Reactions: A common side reaction is the conversion of the intermediate sulfonate ester to an alkyl chloride by the chloride ion generated in the reaction. This can often be minimized by using a base that precipitates the chloride salt (e.g., silver oxide) or by running the reaction at low temperatures.
Experimental Protocol: Synthesis of Isopropyl 1-propanesulfonate
This protocol outlines a general procedure for the formation of a sulfonate ester from a primary alcohol.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1-propanol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM (0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 eq) dropwise via a syringe to the cooled, stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly add cold water to quench. Transfer to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude sulfonate ester is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Comparative Analysis: Amines vs. Alcohols as Nucleophiles
While the reactions of this compound with amines and alcohols share mechanistic similarities, their differences in nucleophilicity and the nature of the resulting products lead to distinct reactivity profiles and experimental considerations.
| Feature | Reaction with Amines (Sulfonamide Formation) | Reaction with Alcohols (Sulfonate Ester Formation) |
| Nucleophilicity | Generally higher due to the lower electronegativity of nitrogen. | Generally lower due to the higher electronegativity of oxygen. |
| Reaction Rate | Typically faster. | Typically slower, especially with hindered alcohols. |
| Product Stability | Sulfonamides are very stable and often used as protecting groups or as final products.[7] | Sulfonate esters are reactive intermediates, valued for their excellent leaving group ability.[10] |
| Side Reactions | Over-alkylation of primary amines is possible but less common with bulky sulfonyl chlorides. | Formation of alkyl chlorides from the sulfonate ester is a potential issue. Elimination can occur with secondary and tertiary alcohols.[13] |
| Stereochemistry | Not applicable at the nitrogen center. | Retention of configuration at the alcohol's carbon center.[11] |
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent for the synthesis of sulfonamides and sulfonate esters. A thorough understanding of the underlying reaction mechanisms, the influence of steric and electronic factors, and appropriate experimental design is paramount for achieving high yields and purity. The principles outlined in this guide provide a solid foundation for researchers to effectively employ this compound in their synthetic endeavors, from small-scale discovery chemistry to process optimization for the development of novel pharmaceuticals and other advanced materials. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of this important synthetic building block.[14][15]
References
- 1. nbinno.com [nbinno.com]
- 2. Stoichiometric Solvation Effects. Solvolysis of this compound -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. m.youtube.com [m.youtube.com]
- 12. eurjchem.com [eurjchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Isopropylsulfonyl chloride safety, handling, and storage precautions
An In-depth Technical Guide to the Safe Handling, and Storage of Isopropylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 10147-37-2), also known as 2-propanesulfonyl chloride, is a valuable reagent in organic synthesis, frequently employed in the pharmaceutical and chemical industries.[1] Its utility as an electrophilic agent for introducing the isopropylsulfonyl moiety is significant in the development of new chemical entities.[2] However, its reactive nature necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to mitigate risks. This guide provides a comprehensive overview of the critical safety, handling, and storage precautions for this compound, grounded in established scientific principles and regulatory standards.
Hazard Identification and Risk Assessment
A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous chemical, and a detailed risk assessment should be conducted before any handling.[3]
GHS Classification
Globally Harmonized System (GHS) classifications for this compound consistently indicate its significant hazard potential.[4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[4][5] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[5][6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][6] |
| Flammable Liquids | 4 | H227: Combustible liquid.[7] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[4][7] |
Hazard Pictograms:
corrosive health hazard
Primary Hazards and Toxicological Profile
The primary and most immediate dangers associated with this compound are its corrosive and lachrymatory properties.[8][9] Although comprehensive toxicological data is not fully available, the known acute effects are significant.[6][10]
-
Corrosivity: Direct contact with the liquid or its vapors can cause severe burns to the skin, eyes, and mucous membranes.[8][10] The damage can be deep and slow to heal.[11]
-
Lachrymator: Vapors are highly irritating to the eyes, causing immediate tearing and discomfort.[3][8]
-
Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.[6][10]
-
Ingestion: If swallowed, it can cause severe damage to the gastrointestinal tract and may be fatal.[5][6]
Exposure Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent exposure controls are mandatory. The primary control measure is to handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[6][10]
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be conducted in a properly functioning chemical fume hood.[5][10]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the immediate work area.[4][6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent skin and eye contact.[12][13]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[4][10] | Provides protection from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][6] | Prevents direct skin contact. |
| Body Protection | Chemical-resistant lab coat, apron, and protective clothing.[4][6] | Protects against accidental spills and splashes. |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots.[6] | Protects feet from spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary for certain operations or in the event of a spill.[10] | Protects against inhalation of harmful vapors. |
Safe Handling and Operational Procedures
Adherence to strict handling protocols is crucial for the safe use of this compound.
General Handling
-
Avoid all direct contact with the skin, eyes, and clothing.[6][10]
-
Handle only in a well-ventilated area, specifically within a chemical fume hood.[6][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][10]
-
Prevent the buildup of electrostatic charge.[4]
Chemical Incompatibility
This compound is incompatible with several classes of chemicals. Mixing with these substances can lead to vigorous and potentially dangerous reactions.
-
Water and Moisture: Reacts with water, potentially liberating toxic and irritating gases such as hydrogen chloride.[8][10] It is designated as moisture-sensitive.[8][10]
-
Strong Oxidizing Agents: Can react exothermically and potentially violently.[4][10]
Emergency Response Protocols
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First Aid Measures
Immediate medical attention is required for all exposure incidents.[4][10]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][10] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6][10] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][10] |
Spill Response
A tiered approach to spill response is necessary, differentiating between minor and major spills.
4.2.1. Minor Spill Cleanup Protocol
For small, manageable spills that do not pose a significant immediate hazard, trained laboratory personnel can perform the cleanup.[14]
-
Alert Personnel: Notify others in the immediate vicinity of the spill.[15]
-
Don Appropriate PPE: At a minimum, wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[15]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent its spread.[15][16] Do not use combustible materials like sawdust.[16]
-
Absorb the Spill: Slowly and carefully cover the spill with the absorbent material, working from the outside in.[15][17]
-
Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a sealable, properly labeled hazardous waste container.[6][15]
-
Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[15][17]
-
Ventilate: Ensure the area is well-ventilated.[6]
4.2.2. Major Spill Response
In the event of a large or uncontrolled spill, or a spill outside of a fume hood, the following emergency procedures should be initiated:[16][18]
-
Alert Others: Notify all personnel in the vicinity and activate the fire alarm if necessary.[16][18]
-
Isolate the Area: Close the doors to the affected area to contain vapors.[18]
-
Call for Emergency Assistance: Contact your institution's emergency response team or local emergency services (e.g., 911).[14][18]
-
Provide Information: Be prepared to provide the identity of the spilled material and any other relevant information to emergency responders.
Caption: Decision workflow for responding to an this compound spill.
Firefighting Measures
This compound is a combustible liquid.[7][10]
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5][6] Water mist may be used to cool containers.[5]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react with the material and may spread the fire.[5]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[5][8][10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][10]
Storage and Disposal
Proper storage and disposal are critical to long-term safety and environmental protection.
Storage Conditions
-
Container: Keep in a tightly closed, original container.[4][6][7]
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[4][6] A designated corrosives storage area is recommended.[10]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[4][9]
-
Separation: Store away from incompatible materials, particularly water, strong oxidizing agents, and strong acids.[4][10]
Caption: Key storage requirements for this compound.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[6][10]
-
Do not dispose of down the drain or into the environment.[10]
Conclusion
This compound is a potent and versatile chemical reagent that demands the utmost respect and adherence to rigorous safety protocols. Its corrosive, lachrymatory, and reactive properties necessitate a comprehensive safety program that includes thorough risk assessment, proper engineering controls, diligent use of personal protective equipment, and well-defined emergency procedures. By understanding and implementing the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely harness the synthetic utility of this compound while ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.at [fishersci.at]
- 6. matrixscientific.com [matrixscientific.com]
- 7. This compound | 10147-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound | 10147-37-2 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. gov.uk [gov.uk]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. epa.gov [epa.gov]
- 14. purdue.edu [purdue.edu]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. chemkleancorp.com [chemkleancorp.com]
- 17. egr.msu.edu [egr.msu.edu]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. This compound - Safety Data Sheet [chemicalbook.com]
Solvolysis of Isopropylsulfonyl chloride in different solvent systems
An In-depth Technical Guide to the Solvolysis of Isopropylsulfonyl Chloride in Diverse Solvent Systems
Executive Summary
The solvolysis of sulfonyl chlorides is a cornerstone of mechanistic organic chemistry and holds significant practical importance in the synthesis of sulfonamides and sulfonate esters, many of which are key scaffolds in pharmaceuticals.[1] this compound (IPSC), with its secondary alkyl group, presents a fascinating case study at the mechanistic crossroads, capable of reacting through various potential pathways. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solvolysis of IPSC. We delve into the underlying mechanistic theories, present detailed experimental protocols for kinetic analysis, and synthesize data from various solvent systems to elucidate the operative reaction pathway. By leveraging kinetic tools such as the extended Grunwald-Winstein equation and kinetic solvent isotope effects, this guide demonstrates that the solvolysis of IPSC is best described by a bimolecular mechanism (SN2/SAN) with significant solvent nucleophilic assistance, rather than a unimolecular SN1 pathway. This understanding is critical for controlling reaction outcomes and optimizing synthetic strategies involving this versatile reagent.
Introduction: The Significance of this compound
This compound (IPSC), also known as 2-propanesulfonyl chloride, is a valuable reagent in organic synthesis.[2] It serves as a precursor for introducing the isopropylsulfonyl moiety into molecules, a group that can modulate the physicochemical and pharmacological properties of a compound. Its applications are notable in the pharmaceutical industry, where it is used as an intermediate in the synthesis of complex molecules and in the preparation of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1][3][4]
The utility of IPSC in synthesis is fundamentally governed by its reactivity, particularly in solvolysis reactions where a solvent molecule acts as the nucleophile.[5] Understanding the mechanism of these reactions is paramount for predicting reactivity, controlling product formation, and selecting optimal solvent conditions for a desired transformation. The secondary nature of the isopropyl group makes the mechanistic investigation particularly compelling, as it lies between the primary alkyl sulfonyl chlorides that favor bimolecular substitution and tertiary variants that can undergo solvolysis-decomposition pathways.[6][7]
Theoretical Framework: Mechanistic Pathways in Sulfonyl Chloride Solvolysis
The solvolysis of sulfonyl chlorides (RSO₂Cl) has been a subject of extensive study, with several potential mechanisms proposed.[8][9] Unlike the analogous alkyl halides, the formation of a sulfonyl cation (RSO₂⁺) is generally unfavorable due to high heterolytic bond-dissociation energies.[10] Consequently, a unimolecular SN1 mechanism is rarely, if ever, operative for sulfonyl chlorides.[11] The debate primarily centers on two bimolecular pathways.
Concerted Nucleophilic Substitution (SN2)
This pathway involves a single, concerted step where the solvent molecule attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state and simultaneous expulsion of the chloride leaving group.[12][13] This mechanism is characterized by a strong dependence on the nucleophilicity of the solvent.
Stepwise Addition-Elimination (SAN)
In this mechanism, the nucleophilic solvent first adds to the sulfur atom to form a transient, high-energy trigonal bipyramidal intermediate.[3][14] This intermediate then eliminates the chloride ion in a subsequent step to form the final product. While kinetically indistinguishable from a concerted SN2 process in many cases, this pathway is considered plausible, especially in highly polar or highly nucleophilic solvents.
To quantitatively dissect these mechanistic possibilities, the extended Grunwald-Winstein equation is an indispensable tool.[10][15]
log(k/k₀) = lN_T + mY_Cl + c
Where:
-
k and k₀ are the first-order rate constants in a given solvent and in the reference solvent (80% ethanol), respectively.
-
l is the sensitivity of the reaction to the solvent nucleophilicity scale (N_T).
-
m is the sensitivity of the reaction to the solvent ionizing power scale (Y_Cl).
-
c is a residual constant term.
A significant l value indicates substantial nucleophilic involvement of the solvent in the rate-determining step, providing strong evidence for a bimolecular mechanism (SN2 or SAN).[6][11]
Visualizing the Mechanistic Landscape
The choice between a concerted or stepwise bimolecular pathway is subtle. The following diagram illustrates these two possibilities for the reaction of IPSC with a generic solvent (SOH).
Caption: Competing bimolecular pathways for IPSC solvolysis.
Experimental Design for Kinetic Investigation
A robust experimental design is crucial for obtaining reliable kinetic data. The protocol described here is a self-validating system designed to accurately determine the first-order rate constants for the solvolysis of IPSC.
Caption: Standard experimental workflow for kinetic analysis.
Detailed Protocol: Conductimetric Rate Measurement
The solvolysis of IPSC produces sulfonic acid and hydrochloric acid, leading to a significant increase in the conductivity of the solution. This change can be monitored to determine the reaction rate.[12]
-
Solvent Preparation: Prepare aqueous binary solvent mixtures (e.g., ethanol-water, acetone-water) on a weight-weight basis to ensure accuracy. Use high-purity water and HPLC-grade organic solvents.
-
Stock Solution: Prepare a dilute stock solution of this compound in a non-reactive, volatile solvent like acetonitrile.
-
Temperature Control: Place the desired solvent mixture in a conductivity cell submerged in a constant-temperature water bath, controlled to ±0.02 °C. Allow the solvent to thermally equilibrate.
-
Reaction Initiation: Using a microliter syringe, inject a small volume (e.g., 5 µL) of the IPSC stock solution into the stirred solvent in the conductivity cell. The final concentration of IPSC should be approximately 10⁻⁴ M.
-
Data Acquisition: Record the change in conductivity over time using a data logger. Continue measurements for at least 10 reaction half-lives to establish a stable infinity reading.
-
Rate Constant Calculation: The pseudo-first-order rate constant (k) is obtained by fitting the conductivity (C_t) versus time (t) data to the equation: ln(C_∞ - C_t) = -kt + ln(C_∞ - C_0), where C_∞ is the conductivity at infinite time and C_0 is the initial conductivity.
Data Synthesis & Interpretation
Studies on the solvolysis of IPSC across a wide range of solvents reveal a consistent mechanistic picture.[6]
Kinetic Data in Aqueous Solvent Systems
The first-order rate constants for the solvolysis of IPSC have been measured in various aqueous binary mixtures. A representative dataset is summarized below.
| Solvent System (v/v) | Temperature (°C) | k x 10⁻⁴ (s⁻¹) |
| 100% Water | 25.0 | 15.2 |
| 90% Acetone-Water | 25.0 | 0.85 |
| 50% Acetone-Water | 25.0 | 4.10 |
| 90% Ethanol-Water | 25.0 | 0.33 |
| 50% Ethanol-Water | 25.0 | 2.95 |
| 50% Methanol-Water | 25.0 | 3.88 |
| 97% TFE-Water | 25.0 | 1.15 |
| (Note: Data are illustrative, based on trends reported in the literature[6]) |
Grunwald-Winstein Analysis
When the rate constants for IPSC solvolysis are plotted using the simple Grunwald-Winstein equation (ignoring the lN_T term), the data points for different aqueous organic mixtures show significant "dispersion," meaning they do not fall on a single line. This dispersion is a classic indicator that solvent nucleophilicity plays a crucial role in the reaction mechanism.
Application of the extended Grunwald-Winstein equation provides a much better correlation and yields key mechanistic parameters.[6]
| Substrate | l (sensitivity to N_T) | m (sensitivity to Y_Cl) | l/m Ratio | Proposed Mechanism |
| This compound | ~1.0 | ~0.55 | ~1.8 | SN2 / SAN [6] |
| Methanesulfonyl Chloride | ~0.95 | ~0.40 | ~2.4 | SN2 / SAN[15] |
| Benzenesulfonyl Chloride | ~1.26 | ~0.65 | ~1.9 | SN2 / SAN[11] |
| t-Butyl Chloride (Reference) | 1.00 | 0.00 | - | SN2 |
| 2-Adamantyl Tosylate (Reference) | 0.00 | 1.00 | - | SN1 |
| (Note: Values are representative based on published correlations[6][11][15]) |
The substantial l value (~1.0) and moderate m value (~0.55) for IPSC clearly indicate a mechanism with high sensitivity to solvent nucleophilicity and moderate sensitivity to solvent ionizing power. This is the hallmark of a bimolecular process. The l/m ratio of approximately 1.8 is consistent with values observed for other sulfonyl chlorides known to react via an SN2-like pathway.[6][15]
Kinetic Solvent Isotope Effect (KSIE)
The KSIE, determined by comparing the rate of solvolysis in a protic solvent (e.g., H₂O, MeOH) with its deuterated counterpart (D₂O, MeOD), provides further insight. For IPSC, the KSIE values (k_H/k_D) are typically in the range of 1.5-2.0.[11] This magnitude suggests that the solvent is not only acting as a nucleophile but may also be providing general-base catalysis, where a second solvent molecule helps to remove a proton from the attacking nucleophile in the transition state.[11] This further supports a mechanism with a high degree of solvent involvement.
Conclusion: A Unified Mechanistic Picture
The collective evidence from kinetic studies of this compound solvolysis in diverse solvent systems points unequivocally to a bimolecular mechanism.
-
Grunwald-Winstein Analysis: The high sensitivity to solvent nucleophilicity (l ≈ 1.0) and moderate sensitivity to ionizing power (m ≈ 0.55) strongly support a rate-determining step involving the solvent as a nucleophile.[6]
-
Dispersion in Plots: The failure of the simple Grunwald-Winstein equation and the success of the extended two-term equation highlight the essential role of solvent nucleophilic assistance.
-
Kinetic Solvent Isotope Effects: KSIE values greater than 1.5 are consistent with the solvent acting as both a nucleophile and potentially a general-base catalyst.
For researchers in organic synthesis and drug development, this mechanistic clarity is actionable. The solvolysis of IPSC is not an ionization process but a nucleophilic substitution. Therefore, to accelerate reactions involving IPSC, one should choose solvents of higher nucleophilicity. To favor substitution over potential side reactions, modulating both the nucleophilicity and ionizing power of the solvent system is a key strategy. This fundamental understanding allows for the rational design of reaction conditions, leading to improved yields, higher purity, and more efficient syntheses of valuable sulfonamide and sulfonate ester targets.
References
- 1. cbijournal.com [cbijournal.com]
- 2. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 10147-37-2 [chemicalbook.com]
- 5. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 11. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. 异丙基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. mdpi.org [mdpi.org]
The Versatility of Isopropylsulfonyl Chloride: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Reagent
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents, pivotal for the construction of sulfonamides and sulfonate esters—moieties of profound significance in medicinal chemistry, agrochemicals, and materials science. Among these, isopropylsulfonyl chloride (IPSC) emerges as a versatile and reactive building block. Its unique combination of steric and electronic properties offers distinct advantages in a multitude of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, moving beyond a mere recitation of reactions to a nuanced discussion of the causality behind experimental choices, thereby empowering researchers to harness its full synthetic potential.
Core Properties and Handling Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 10147-37-2 | [1] |
| Molecular Formula | C₃H₇ClO₂S | [1] |
| Molecular Weight | 142.6 g/mol | [1] |
| Appearance | Clear pale yellow-greenish liquid | [1] |
| Boiling Point | 74-75 °C at 19 mmHg | [1] |
| Density | 1.27 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.453 | [1] |
Storage and Handling: this compound is moisture-sensitive and a lachrymator.[1] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Due to its corrosive nature, appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this reagent.[2] All manipulations should be conducted in a well-ventilated fume hood.[2]
The Cornerstone Application: Synthesis of Isopropylsulfonamides
The reaction of this compound with primary and secondary amines to furnish isopropylsulfonamides is a cornerstone of its application, particularly in the realm of drug discovery. The isopropylsulfonyl moiety can impart favorable pharmacokinetic properties to a molecule, influencing its solubility, metabolic stability, and target-binding affinity.
General Reaction Mechanism
The sulfonylation of an amine with this compound proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The lone pair of electrons on the amine nitrogen attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride leaving group, followed by deprotonation of the nitrogen by a base, yields the corresponding sulfonamide.
Caption: General mechanism for sulfonamide formation.
Causality Behind Experimental Choices: A Deeper Dive
The successful synthesis of isopropylsulfonamides hinges on the judicious selection of reaction parameters.
-
Choice of Base: A base is essential to neutralize the hydrochloric acid byproduct generated during the reaction.
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly employed for their efficacy and ease of removal. However, sterically hindered or less nucleophilic amines may require a stronger, non-nucleophilic base to drive the reaction to completion.
-
Stronger, Non-nucleophilic Bases (e.g., DBU): For unreactive amines, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a more effective choice. The use of non-nucleophilic bases is crucial to prevent their reaction with the this compound.
-
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These are the most common solvents for this transformation, as they are unreactive towards the sulfonyl chloride and effectively solubilize the reactants.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF)): For particularly challenging reactions with poorly soluble starting materials, DMF can be advantageous. However, care must be taken as DMF can be difficult to remove during workup.
-
-
Temperature Control: While many sulfonylation reactions proceed readily at room temperature, gentle heating (40-60 °C) can be beneficial for less reactive substrates. It is imperative to monitor for potential side reactions at elevated temperatures.
Detailed Experimental Protocol: Synthesis of N-Benzylisopropylsulfonamide
This protocol provides a representative example of the synthesis of a secondary sulfonamide using this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of benzylamine in anhydrous DCM at 0 °C, add triethylamine.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylisopropylsulfonamide.
Expected Yield: While yields are substrate-dependent, this reaction can typically be expected to proceed in high yield (>80%).
Formation of Isopropylsulfonate Esters: Activating Alcohols
The conversion of alcohols to isopropylsulfonate esters is another key application of this compound. This transformation is particularly valuable as it converts a poor leaving group (hydroxyl) into a good leaving group (isopropylsulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.
General Reaction Mechanism
Similar to sulfonamide formation, the reaction of an alcohol with this compound in the presence of a base proceeds through a nucleophilic attack of the alcohol oxygen on the sulfur atom, followed by elimination of chloride and deprotonation to yield the sulfonate ester.
Caption: General mechanism for sulfonate ester formation.
Experimental Considerations
The choice of base and solvent for the synthesis of sulfonate esters follows similar principles to that of sulfonamide formation. Pyridine is a commonly used base in this context, acting as both a catalyst and an acid scavenger.
Detailed Experimental Protocol: Synthesis of Isopropyl p-Toluenesulfonate
This patented procedure illustrates the formation of a sulfonate ester from a secondary alcohol.[3]
Materials:
-
Isopropyl alcohol
-
Sodium metal
-
p-Toluenesulfonyl chloride
-
Ortho-dichlorobenzene
Procedure:
-
Prepare sodium isopropoxide by carefully adding sodium metal to anhydrous isopropyl alcohol under a nitrogen atmosphere, maintaining the temperature below 65 °C.
-
Heat the solution to reflux until all the sodium has reacted.
-
Dilute the resulting sodium isopropoxide solution with ortho-dichlorobenzene.
-
Cool the mixture to 10-20 °C and gradually add p-toluenesulfonyl chloride while maintaining the temperature.
-
After the addition is complete, drown the reaction mixture in water and separate the organic layer.
-
Wash the organic layer with water and separate to obtain a solution of isopropyl p-toluenesulfonate in ortho-dichlorobenzene.
Reported Yield: This process is reported to yield 79% of the theoretical yield based on p-toluenesulfonyl chloride.[3]
Comparative Reactivity: this compound in Context
The reactivity of a sulfonyl chloride is governed by the electronic and steric nature of the substituent attached to the sulfonyl group.
-
Aliphatic vs. Aromatic Sulfonyl Chlorides: Aliphatic sulfonyl chlorides, such as this compound and methanesulfonyl chloride (MsCl), are generally more reactive than aromatic sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl).[4] This is due to the electron-donating nature of the alkyl group, which makes the sulfur atom more electrophilic.
-
Steric Effects: The isopropyl group in this compound is more sterically demanding than the methyl group in methanesulfonyl chloride. This can influence its reactivity towards sterically hindered nucleophiles. While direct comparative kinetic studies are not abundant in the literature, it is reasonable to infer that methanesulfonyl chloride may react faster in some cases due to its smaller size.[4] However, the increased steric bulk of the isopropylsulfonyl group can be advantageous in providing greater stability to the resulting sulfonamide or sulfonate ester.
Emerging Applications of this compound
Beyond its traditional roles, this compound is finding utility in a range of emerging applications.
Agrochemical Synthesis
The sulfonamide moiety is a key pharmacophore in many herbicides and pesticides.[5] this compound can be employed in the synthesis of novel agrochemicals, where the isopropyl group can modulate the biological activity and environmental persistence of the final product.[5][6]
Materials Science
Sulfonyl chlorides are utilized in the modification of polymers. This compound can be used to introduce isopropylsulfonyl groups into polymer backbones, thereby altering their physical and chemical properties, such as solubility, thermal stability, and cross-linking potential. For instance, the reaction of sulfonyl chlorides with polymers containing hydroxyl or amine functionalities can lead to the formation of new materials with tailored properties.
Ionic Liquids
Recent research has explored the use of sulfonyl chlorides in the synthesis of functionalized ionic liquids.[7][8] The isopropylsulfonyl group can be incorporated into the cation or anion of an ionic liquid, influencing its physicochemical properties such as viscosity, conductivity, and solubility. These tailored ionic liquids can find applications as novel solvents or catalysts in various chemical processes.
Safety and Environmental Considerations
Toxicology: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled or swallowed.[9] The toxicological properties have not been fully investigated, and it should be handled with extreme caution.[9]
Environmental Fate: There is limited specific data on the environmental fate of this compound. However, sulfonyl chlorides are known to react with water, which would lead to their hydrolysis in the environment.[1] The biodegradability of the resulting isopropylsulfonic acid would depend on environmental conditions. General studies on the biodegradation of aliphatic compounds suggest that they can be metabolized by microorganisms.[9][10]
Conclusion: A Powerful Tool for the Modern Chemist
This compound is a valuable and versatile reagent with a broad spectrum of applications in organic synthesis. Its ability to readily form stable sulfonamides and reactive sulfonate esters makes it a powerful tool for medicinal chemists in the development of new therapeutics. Furthermore, its emerging applications in agrochemicals, materials science, and ionic liquids highlight its potential for innovation in diverse scientific fields. A thorough understanding of its reactivity, coupled with careful consideration of experimental parameters and safety precautions, will enable researchers to fully exploit the synthetic utility of this important building block.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. horiazonchemical.com [horiazonchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkane - Wikipedia [en.wikipedia.org]
- 10. eurochlor.org [eurochlor.org]
Isopropylsulfonyl Chloride: A Mechanistic and Practical Guide to Sulfonylation Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Isopropylsulfonyl chloride is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the isopropylsulfonyl moiety onto a wide range of nucleophiles. This transformation, known as sulfonylation, yields sulfonamides and sulfonate esters, functional groups of profound importance in medicinal chemistry and materials science. Understanding the mechanistic underpinnings of its reactivity is paramount for optimizing reaction conditions, predicting outcomes, and troubleshooting synthetic challenges. This guide provides an in-depth exploration of the dual mechanistic pathways governing the action of this compound: direct nucleophilic substitution and an elimination-addition pathway proceeding through a transient sulfene intermediate. We will dissect the factors that dictate the operative mechanism, provide field-proven experimental protocols, and offer insights into practical application and safety.
Introduction: The Significance of the Sulfonyl Group
The sulfonyl group (R-SO₂-R') is a cornerstone functional group in the design of bioactive molecules. Sulfonamides, for instance, are found in a vast array of pharmaceuticals, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.[1] This prevalence is due to the unique properties conferred by the sulfonyl moiety: it is a strong hydrogen bond acceptor, metabolically robust, and possesses a tetrahedral geometry that can mimic the transition state of enzymatic reactions.[2] Similarly, sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, serving to "activate" otherwise unreactive alcohols.[3][4]
This compound, with its secondary alkyl structure, offers a balance of reactivity and steric properties that make it a versatile tool for introducing this critical functional group. Its reactions, however, are not always straightforward, and a deep understanding of its chemical behavior is essential for its effective use in complex molecular synthesis.
Physicochemical Properties and Handling
This compound is a corrosive, moisture-sensitive liquid that is also a lachrymator (a substance that irritates the eyes and causes tears).[5][6] Its reactivity stems from the highly electrophilic sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group (chloride).
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂S | [5] |
| Molecular Weight | 142.60 g/mol | [7] |
| Appearance | Clear, colorless to pale yellow liquid | [8][9] |
| Boiling Point | 74-75 °C at 19 mmHg | [9] |
| Density | ~1.27 g/mL at 25 °C | [9] |
| Stability | Moisture sensitive; reacts with water | [10][11] |
| Key Hazards | Corrosive, Lachrymator | [5][9] |
Trustworthiness through Handling: Due to its high reactivity with water, all reactions must be conducted under anhydrous conditions using dry solvents and glassware, typically under an inert atmosphere (e.g., nitrogen or argon).[10][12] Failure to do so will result in the hydrolysis of the sulfonyl chloride to the corresponding unreactive isopropylsulfonic acid.
Core Mechanistic Pathways in Sulfonylation
The reaction of this compound with a nucleophile (Nu-H) can proceed through two primary, competing pathways. The choice between them is dictated by factors such as the nature of the nucleophile, the strength and steric bulk of the base, the solvent, and the temperature.
This is the most frequently encountered mechanism for the sulfonylation of amines and alcohols.[1][13] The reaction proceeds via a direct attack of the nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion in a concerted, bimolecular fashion.
Mechanism with an Amine (Sulfonamide Formation):
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the sulfur center of the this compound.
-
Chloride Expulsion: Simultaneously, the sulfur-chlorine bond breaks, expelling a chloride ion.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom to neutralize the resulting ammonium salt and generate the final sulfonamide product.[12] The base is critical for driving the reaction to completion by neutralizing the HCl byproduct.[1]
Mechanism with an Alcohol (Sulfonate Ester Formation): The mechanism is analogous to that with amines. A crucial aspect of this reaction is that the stereochemistry at the alcohol's carbon center is retained.[3] This is a key experimental choice when inversion of stereochemistry is undesirable. The reaction occurs at the oxygen atom, leaving the C-O bond intact.[4]
For alkanesulfonyl chlorides possessing at least one α-hydrogen, such as this compound, an alternative E2-type mechanism can operate, particularly in the presence of a strong tertiary amine base.[14][15] This pathway involves the formation of a highly reactive and transient "sulfene" intermediate.[16]
Mechanism of Sulfene Formation and Trapping:
-
α-Proton Abstraction: A strong base (e.g., triethylamine) abstracts a proton from the carbon adjacent to the sulfonyl chloride group (the α-carbon).
-
Chloride Elimination & Sulfene Formation: In a concerted step, the chloride ion is eliminated, resulting in the formation of a sulfene intermediate (dimethylsulfene). Sulfenes are characterized by a carbon-sulfur double bond (C=SO₂).[16]
-
Nucleophilic Trapping: The highly electrophilic sulfene is immediately trapped by the nucleophile (amine or alcohol) present in the reaction mixture to form the final sulfonamide or sulfonate ester product.[17]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound | 10147-37-2 [chemicalbook.com]
- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.at [fishersci.at]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs | MDPI [mdpi.com]
- 16. Sulfene - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Physical properties like boiling point, density, and refractive index of Isopropylsulfonyl chloride
An In-Depth Technical Guide to the Physical Properties of Isopropylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound (ISC), also known as 2-propanesulfonyl chloride, is a reactive organosulfur compound that serves as a crucial building block in modern organic synthesis. Its chemical structure, featuring a sulfonyl chloride functional group attached to an isopropyl moiety, makes it a versatile reagent for introducing the isopropylsulfonyl group into various molecules. This is particularly valuable in the pharmaceutical industry, where the isopropylsulfonyl group can modulate a drug candidate's physicochemical properties, such as lipophilicity and metabolic stability.
With the molecular formula C₃H₇ClO₂S and a CAS number of 10147-37-2, ISC is a colorless to pale yellow liquid under standard conditions.[1][2][3][4][5] Its utility in the synthesis of pharmaceutical intermediates and other fine chemicals necessitates a thorough understanding of its physical properties.[2][4] This guide provides a detailed examination of its boiling point, density, and refractive index, complete with validated experimental protocols for their determination, designed to ensure accuracy and reproducibility in a research and development setting.
Core Physical Properties: A Quantitative Overview
The precise characterization of a reagent's physical properties is fundamental to its effective use in synthesis and process development. These constants are critical for identity confirmation, purity assessment, and the design of reaction and purification protocols. The table below summarizes the key physical properties of this compound as reported in the literature.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 74-75 °C | at 19 mmHg | [2][3][4] |
| 76 °C | at 13 Torr (~13 mmHg) | [6] | |
| 83 °C | at 25 mmHg | [1] | |
| 95 °C | at 45 mmHg | [7] | |
| Density | 1.27 g/mL | at 25 °C | [2][4][8] |
| 1.265 g/cm³ | at 20 °C | [6] | |
| Refractive Index | 1.453 | n20/D (at 20°C, 589 nm) | [2][4][8] |
Note: this compound is highly reactive with water and moisture-sensitive.[2][7] All handling and measurements should be performed under anhydrous conditions.
Part 1: Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like ISC that may decompose at their atmospheric boiling point, determination under reduced pressure is standard practice. The Thiele tube method is a reliable micro-scale technique for this purpose.[9][10]
Causality and Principle
This method relies on trapping a small amount of air in an inverted capillary tube submerged in the liquid sample. As the sample is heated, the trapped air and vaporized sample expand, causing a stream of bubbles to exit the capillary. The boiling point is identified upon cooling, precisely when the external pressure overcomes the vapor pressure of the sample, causing the liquid to be drawn back into the capillary tube.[11] This moment signifies the equilibrium between vapor pressure and the applied pressure.
Step-by-Step Protocol for Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: Dispense approximately 0.5 mL of this compound into a small, dry glass test tube (e.g., a Durham tube).
-
Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should be level with the thermometer's bulb.
-
Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing a high-boiling, inert liquid (e.g., mineral oil or silicone oil), ensuring the rubber band is well above the oil level.[10]
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.[11] Convection currents will ensure uniform temperature distribution.
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as trapped air expands. As the boiling point is approached, this will become a rapid, continuous stream of bubbles.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[9]
-
Pressure Recording: Simultaneously record the ambient pressure using a barometer or manometer, as the boiling point is pressure-dependent.
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of this compound.
Part 2: Experimental Determination of Density
Density, an intrinsic property defined as mass per unit volume, is a valuable indicator of a substance's purity and identity. A pycnometer, or specific gravity bottle, is used for its precise determination.
Causality and Principle
The method is based on accurately determining the mass of a precisely known volume of the liquid. By weighing the pycnometer empty, filled with the sample, and filled with a reference substance of known density (e.g., deionized water), the volume of the pycnometer and the density of the sample can be calculated with high precision. Temperature control is critical as density is temperature-dependent.
Step-by-Step Protocol for Density Determination (Pycnometer Method)
-
Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL). Allow it to equilibrate to a constant, recorded temperature (e.g., 25.0 °C) in a temperature-controlled water bath.
-
Mass of Empty Pycnometer (m₁): Weigh the dry, empty pycnometer on an analytical balance to at least four decimal places.
-
Mass of Pycnometer with Sample (m₂): Under anhydrous conditions (e.g., in a glove box or under a nitrogen blanket), fill the pycnometer with this compound. Ensure no air bubbles are present. Insert the stopper and allow any excess liquid to overflow. Carefully wipe the exterior dry and re-weigh.
-
Mass of Pycnometer with Water (m₃): Empty and clean the pycnometer. Fill it with deionized water, equilibrate to the same temperature, and weigh it as in the previous step.
-
Calculation:
-
Mass of water = m₃ - m₁
-
Volume of pycnometer (V) = (m₃ - m₁) / ρ_water (where ρ_water is the density of water at the experimental temperature).
-
Mass of sample = m₂ - m₁
-
Density of sample (ρ_sample) = (m₂ - m₁) / V
-
Workflow for Density Determination
Caption: Workflow for determining the density of this compound.
Part 3: Experimental Determination of Refractive Index
The refractive index (n) measures how light propagates through a substance and is another key physical constant for liquid characterization.[12] It is defined as the ratio of the speed of light in a vacuum to its speed in the substance.
Causality and Principle
An Abbe refractometer is the standard instrument for this measurement. It operates by measuring the critical angle of total internal reflection of light at the interface between a high-refractive-index prism and the liquid sample.[12] This critical angle is directly related to the refractive index of the sample. The measurement is standardized to the sodium D-line (589 nm) and a specific temperature, typically 20°C (n²⁰D).[12]
Step-by-Step Protocol for Refractive Index Determination (Abbe Refractometer)
-
Instrument Setup: Turn on the refractometer and its light source. Connect a circulating water bath set to the desired temperature (e.g., 20.0 °C) to the instrument's prisms to ensure thermal stability.[13]
-
Calibration: Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with acetone or ethanol, then allow them to dry completely. Place a drop of a standard liquid with a known refractive index (e.g., distilled water) on the prism and check the reading. Calibrate if necessary according to the manufacturer's instructions.
-
Sample Application: Open the prisms and, using a glass pipette, place 2-3 drops of this compound onto the surface of the measuring prism. Close the prisms immediately to prevent evaporation and contamination from atmospheric moisture.
-
Measurement: Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a single sharp, distinct line. Use the dispersion correction knob to eliminate any color fringes at the borderline, making it sharp and achromatic.
-
Reading the Value: Read the refractive index value from the instrument's scale. Record the temperature of the measurement.
-
Cleaning: Thoroughly clean the prisms with a suitable solvent immediately after the measurement.
Workflow for Refractive Index Determination
Caption: Workflow for determining the refractive index of this compound.
References
- 1. This compound | 10147-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Cas 10147-37-2,this compound | lookchem [lookchem.com]
- 3. This compound | 10147-37-2 [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 10147-37-2 [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. athabascau.ca [athabascau.ca]
- 13. psecommunity.org [psecommunity.org]
Methodological & Application
Application Notes and Protocols for N-Sulfonylation using Isopropylsulfonyl Chloride
Introduction
N-sulfonylation is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting sulfonamide functional group is a key structural motif in a multitude of biologically active compounds, including antibacterial agents, diuretics, and anti-inflammatory drugs.[1] Isopropylsulfonyl chloride is a valuable reagent in this context, allowing for the introduction of the isopropylsulfonyl group onto primary and secondary amines, thereby modulating the steric and electronic properties of the parent molecule.
This guide provides a comprehensive overview of the N-sulfonylation reaction using this compound, detailing the underlying mechanistic principles, offering a robust experimental protocol, and emphasizing critical safety considerations. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this important reaction in their synthetic endeavors.
Reaction Mechanism and the Role of Base
The N-sulfonylation of an amine with this compound proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[2] The lone pair of electrons on the amine's nitrogen atom attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the expulsion of the chloride ion and a proton from the nitrogen atom, yielding the stable sulfonamide product and hydrochloric acid (HCl) as a byproduct.
The presence of a base is crucial to neutralize the generated HCl.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common non-nucleophilic tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often employed for this purpose.[4]
For less reactive or sterically hindered amines, a catalytic amount of a "super-nucleophile" such as 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[5][6] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate, which is more susceptible to nucleophilic attack by the amine.[6]
Mechanistic Pathway
Caption: General mechanism of N-sulfonylation with optional DMAP catalysis.
Experimental Protocol
This protocol provides a general procedure for the N-sulfonylation of a primary or secondary amine with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials and Equipment
-
This compound (CAS: 10147-37-2)
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification apparatus (e.g., column chromatography system or recrystallization setup)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.2-1.5 eq.). If using DMAP, add it at this stage (0.05-0.1 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.05-1.2 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition to control any exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.[7]
-
Workup:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[4][8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-sulfonylation protocol.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1 : 1.05-1.2 | A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. |
| Base Equivalents | 1.2-1.5 eq. | Sufficient to neutralize the HCl byproduct and drive the reaction to completion. |
| DMAP (optional) | 0.05-0.1 eq. | Catalytic amounts are sufficient to accelerate the reaction for less reactive substrates.[6] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, followed by warming to ensure the reaction goes to completion. |
| Solvent | Anhydrous DCM, THF, CH₃CN | Aprotic solvents prevent reaction with the sulfonyl chloride. |
| Reaction Time | 2-24 hours | Substrate-dependent; monitor by TLC for optimal results. |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that should be handled with extreme care in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[9][10] It is a lachrymator, meaning it can cause tearing.[10] Keep the container tightly closed and store in a cool, dry place away from moisture.[9][10]
-
In case of contact:
-
Skin: Immediately wash the affected area with plenty of soap and water.[9]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]
-
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive amine (protonated), insufficient base, low temperature. | Ensure the amine is not a salt form. Use a slight excess of base. Allow the reaction to stir longer at room temperature. Consider adding catalytic DMAP. |
| Formation of Byproducts | Reaction with a nucleophilic base (e.g., pyridine).[4] | Use a non-nucleophilic base like triethylamine or DIPEA. |
| Difficult Purification | Residual salts from workup. | Ensure the aqueous workup is thorough, including a brine wash to remove water-soluble impurities.[2] |
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alphachem.biz [alphachem.biz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: The Strategic Use of Isopropylsulfonyl chloride in the Synthesis of Bioactive Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: Isopropylsulfonyl Chloride as a Key Building Block
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The synthesis of these crucial motifs is often achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] Among the various sulfonylating agents, this compound offers a unique aliphatic scaffold that can impart distinct physicochemical properties to the final sulfonamide, such as modulated lipophilicity and metabolic stability, making it a valuable tool in the drug discovery process.
This technical guide provides an in-depth exploration of the use of this compound in sulfonamide synthesis. We will delve into the underlying reaction mechanism, provide validated, step-by-step protocols for synthesis and purification, and discuss critical safety considerations for handling this reactive reagent.
The Chemistry: Mechanism of Sulfonamide Formation
The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic acyl-type substitution at the sulfur atom.[5] The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the sulfonamide product.[6]
The general mechanism can be visualized as follows:
Figure 1: General mechanism of sulfonamide formation.
Safety First: Handling this compound
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated chemical fume hood.[7][8][9] It is a lachrymator, meaning its vapors can irritate the eyes and cause tearing.[9][10]
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat
-
Closed-toe shoes
Precautions:
-
Always work in a chemical fume hood to avoid inhalation of vapors.[7][8]
-
Keep the container tightly closed when not in use to prevent exposure to moisture, which can lead to hydrolysis and the release of corrosive hydrogen chloride gas.[8]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]
Experimental Protocol: Synthesis of N-Benzylpropane-2-sulfonamide
This protocol details the synthesis of a representative isopropylsulfonamide from benzylamine and this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Major Chemical Supplier |
| Benzylamine | ≥99% | Major Chemical Supplier |
| Triethylamine (Et₃N) | ≥99.5%, dry | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Major Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Major Chemical Supplier |
| Brine (Saturated NaCl) | Aqueous | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier |
| Hexanes | HPLC Grade | Major Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Major Chemical Supplier |
Experimental Workflow:
Figure 2: Step-by-step workflow for the synthesis of N-benzylpropane-2-sulfonamide.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.2 M concentration relative to the amine).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification and Characterization: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to afford N-benzylpropane-2-sulfonamide as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization:
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or low reactivity of the amine. | Extend the reaction time. For less nucleophilic amines, gentle heating (40-60 °C) may be required.[6] |
| Low Yield | Hydrolysis of this compound. | Ensure all glassware and solvents are anhydrous. |
| Formation of bis-sulfonated product (for primary amines). | Use a slight excess of the amine or add the sulfonyl chloride slowly. | |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. A different stationary phase may be necessary in some cases. |
Applications in Drug Discovery
The incorporation of the isopropylsulfonamide moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The isopropyl group can enhance binding interactions within a target protein's hydrophobic pocket and can also impact metabolic stability by sterically hindering enzymatic degradation. The sulfonamide group itself is a bioisostere for amides and carboxylic acids, offering similar hydrogen bonding capabilities but with improved hydrolytic stability.[3][11]
Conclusion
This compound is a versatile and valuable reagent for the synthesis of sulfonamides in drug discovery and development. By understanding the reaction mechanism, adhering to strict safety protocols, and employing optimized synthetic procedures, researchers can efficiently generate novel isopropylsulfonamide derivatives for biological evaluation. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this important building block.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. cbijournal.com [cbijournal.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.at [fishersci.at]
- 10. benchchem.com [benchchem.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Isopropylsulfonyl chloride as a reactant for preparing 1-Isopropylsulfonyl-2-amine benzimidazole
Application & Protocol Guide:
Strategic Synthesis of 1-Isopropylsulfonyl-2-aminobenzimidazole Utilizing Isopropylsulfonyl Chloride
Abstract: This comprehensive guide details the strategic synthesis of 1-Isopropylsulfonyl-2-aminobenzimidazole, a key scaffold in contemporary drug discovery. Benzimidazole derivatives anchored with a sulfonyl moiety are of significant interest due to their wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and antiproliferative properties.[1][2][3][4] This document provides a robust, field-proven protocol for the N-sulfonylation of 2-aminobenzimidazole using this compound. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, address critical optimization parameters to ensure selectivity, and outline essential safety protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to reliably synthesize this valuable compound.
Core Principles: The Chemistry of N-Sulfonylation
The synthesis of 1-Isopropylsulfonyl-2-aminobenzimidazole is achieved through the nucleophilic substitution reaction between 2-aminobenzimidazole and this compound. This reaction, a cornerstone of sulfonamide synthesis, proceeds via a mechanism analogous to nucleophilic acyl substitution.[5]
Mechanism Deep Dive:
-
Nucleophilic Attack: The exocyclic primary amine of 2-aminobenzimidazole acts as the nucleophile. Its lone pair of electrons attacks the electrophilic sulfur atom of this compound.[5]
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, a good leaving group.
-
Proton Transfer: A base, typically a tertiary amine like pyridine or triethylamine, is crucial. It neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[5][6]
The reaction is depicted below:
Diagram 1: Reaction Mechanism Flow
A critical consideration in this synthesis is the potential for a side reaction: di-sulfonylation. The newly formed sulfonamide product still possesses an acidic N-H proton. In the presence of a strong base, this proton can be abstracted, creating a nucleophilic sulfonamide anion that can react with a second molecule of this compound.[6] Controlling this side reaction is paramount for achieving a high yield of the desired mono-sulfonylated product.
Reagents and Materials
Proper preparation and handling of reagents are critical for success and safety.
Table 1: Reagent Specifications
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Properties |
| This compound | 10147-37-2 | C₃H₇ClO₂S | 142.60 | Liquid, ρ = 1.27 g/mL.[7] Corrosive, moisture-sensitive, lachrymatory.[7][8] |
| 2-Aminobenzimidazole | 934-32-7 | C₇H₇N₃ | 133.15 | Solid, M.P. 229-231 °C |
| Pyridine (Anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Liquid, ρ = 0.982 g/mL. Use as a base and solvent. |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for workup. |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Aqueous solution for workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for column chromatography. |
Required Equipment:
-
Round-bottom flasks with stir bars
-
Condenser and drying tube (or nitrogen/argon inlet)
-
Addition funnel or syringe pump
-
Ice-water bath
-
Magnetic stir plate
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Experimental Protocol
This protocol is optimized to favor the selective formation of the mono-sulfonylated product. The slow addition of the sulfonyl chloride at a reduced temperature is a critical parameter.[6]
Diagram 2: Experimental Workflow
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminobenzimidazole (1.0 eq).
-
Add anhydrous pyridine (3-5 eq) as both a solvent and base. Alternatively, use an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and add 1.5-2.0 eq of a tertiary amine base like triethylamine.[6]
-
Stir the mixture until the amine is fully dissolved or well-suspended.
-
Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and improve selectivity.[6]
-
-
Reagent Addition:
-
In a separate dry flask or syringe, prepare a solution of this compound (1.0-1.1 eq) in a small amount of the same anhydrous solvent used in the reaction.
-
Add the this compound solution to the stirred amine mixture dropwise over a period of 30-60 minutes using an addition funnel or a syringe pump.
-
Causality: A slow rate of addition ensures that the concentration of the highly reactive sulfonyl chloride remains low in the flask. This kinetically favors the reaction with the more nucleophilic starting amine over the less reactive sulfonamide anion, thus minimizing di-sulfonylation.[6]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by slowly adding water to hydrolyze any remaining this compound.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove pyridine hydrochloride and excess acid), followed by brine.
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization to isolate the pure 1-Isopropylsulfonyl-2-aminobenzimidazole.[6][9]
-
Safety Precautions & Handling
Adherence to safety protocols is non-negotiable.
-
This compound: This reagent is highly corrosive, a lachrymator (causes tearing), and reacts with water, releasing toxic gas.[8][10][11] It must be handled with extreme care.
-
Solvents: Dichloromethane is a suspected carcinogen. Pyridine is harmful if inhaled or absorbed through the skin.
-
Action: Use in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
-
General: The reaction can be exothermic. Proper temperature control via an ice bath is essential, especially during the addition of the sulfonyl chloride.
References
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Cas 10147-37-2,this compound | lookchem [lookchem.com]
- 8. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 9. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.at [fishersci.at]
- 12. matrixscientific.com [matrixscientific.com]
Application Notes and Protocols for Reactions Involving Isopropylsulfonyl Chloride at Room Temperature
For: Researchers, scientists, and drug development professionals.
Introduction: The Utility of Isopropylsulfonyl Chloride in Modern Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the isopropylsulfonyl moiety onto nucleophiles. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to modulate the physicochemical properties of parent molecules, such as solubility, lipophilicity, and metabolic stability. The reactions of this compound, particularly at ambient temperatures, offer a convenient and efficient means to generate sulfonamides and sulfonate esters, which are key structural motifs in a wide array of therapeutic agents.[1][2]
This guide provides a comprehensive overview of the experimental setup for reactions involving this compound at room temperature. It is designed to equip researchers with the necessary knowledge to not only perform these reactions successfully but also to understand the underlying principles that govern the choice of reagents and conditions.
Safety First: Handling this compound
This compound is a corrosive, moisture-sensitive, and lachrymatory liquid that must be handled with extreme care in a well-ventilated chemical fume hood.[3][4] Exposure can cause severe skin burns, eye damage, and irritation to the respiratory tract.[5]
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or a face shield[6]
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Handling and Storage:
-
Always work in a chemical fume hood.[6]
-
Keep the container tightly closed when not in use.[6]
-
Store in a cool, dry, well-ventilated area, away from moisture, strong oxidizing agents, strong acids, and bases.[7] this compound reacts with water to form the corresponding sulfonic acid.[8][9]
-
Ensure an eyewash station and safety shower are readily accessible.[6][10]
Core Principles of Reactivity
The central theme of this compound chemistry is the nucleophilic substitution at the sulfur atom. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to attack by a variety of nucleophiles.
The Role of the Base: More Than Just a Proton Scavenger
The reaction of this compound with a nucleophile (such as a primary or secondary amine, or an alcohol) liberates hydrochloric acid (HCl).[1] This acidic byproduct can protonate the starting nucleophile, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is crucial.
The choice of base is critical and can significantly influence the reaction's outcome.[5]
-
Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are commonly used non-nucleophilic bases that effectively scavenge the generated HCl.[7] At least two equivalents of a tertiary amine base are typically used per equivalent of sulfonyl chloride when reacting with a primary or secondary amine salt, or one equivalent for a free amine.
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It can react with the sulfonyl chloride to form a more reactive pyridinium-sulfonyl intermediate, which is then attacked by the primary nucleophile. It is often used as the solvent for less reactive substrates.[1]
Solvent Selection: The Reaction Medium Matters
The choice of solvent can impact reaction rates and solubility of reactants.[8]
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices as they are unreactive towards the sulfonyl chloride and effectively dissolve a wide range of substrates.[7]
-
Protic Solvents: Alcohols should be avoided as solvents unless they are the intended nucleophile, as they can compete with the desired nucleophile to form sulfonate esters.[11] While some reactions can be performed in water with an inorganic base like sodium carbonate, this is more common for highly reactive sulfonyl chlorides and water-soluble substrates.[10][12] For this compound, which is moisture-sensitive, anhydrous conditions are strongly recommended to prevent hydrolysis to isopropylsulfonic acid.[11]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for a reaction involving this compound at room temperature.
Caption: A typical workflow for sulfonamide or sulfonate ester synthesis.
Detailed Protocol: Synthesis of N-benzylpropane-2-sulfonamide
This protocol details a model reaction between this compound and benzylamine at room temperature.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 142.61 | 1.05 | 150 mg |
| Benzylamine | 107.15 | 1.0 | 107 mg |
| Triethylamine (TEA) | 101.19 | 2.0 | 0.28 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | ~10 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~10 mL |
| Brine (Saturated NaCl) | - | - | ~10 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~2 g |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous DCM (5 mL).
-
Addition of Base: Add triethylamine (2.0 eq) to the solution.
-
Cooling: Cool the flask to 0°C in an ice bath. This is to control any initial exotherm upon addition of the reactive sulfonyl chloride.
-
Addition of this compound: Dissolve this compound (1.05 eq) in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution over 10-15 minutes using a syringe or dropping funnel.[6]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical TLC plate (e.g., silica gel with 3:1 Hexanes:Ethyl Acetate eluent) would show the consumption of the starting amine and the appearance of a new, less polar product spot (the sulfonamide).
-
Causality: TLC allows for a qualitative assessment of the reaction's progress, preventing premature workup or unnecessarily long reaction times.[11] The sulfonamide product is typically less polar than the starting amine, resulting in a higher Rf value.
-
-
Aqueous Workup:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with DCM (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and brine.[7]
-
Causality: Each wash step is designed to remove specific impurities. The acid wash removes the basic triethylamine, while the bicarbonate wash neutralizes any residual acid. The brine wash helps to remove water from the organic layer.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure N-benzylpropane-2-sulfonamide.[7]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive this compound due to hydrolysis.[11] | Use a fresh bottle of the reagent or purify by distillation. Ensure all glassware and solvents are rigorously dried. |
| Less reactive amine. | Consider gentle heating (40-60°C) or using a more activating base/solvent system like pyridine. | |
| Presence of a Polar Byproduct | Hydrolysis of this compound to isopropylsulfonic acid.[11] | Ensure anhydrous reaction conditions. |
| Multiple Product Spots on TLC | For primary amines, di-sulfonylation can occur where both N-H bonds react.[11] | Add the this compound slowly at 0°C. Use a slight excess of the amine (1.1 eq) relative to the sulfonyl chloride.[6] |
Logical Relationships in Sulfonamide Synthesis
The following diagram outlines the key relationships and decision-making points in the experimental design.
Caption: Key factors influencing the success of the reaction.
Conclusion
Reactions with this compound at room temperature provide a straightforward and effective method for the synthesis of valuable sulfonamide and sulfonate ester derivatives. Success hinges on a clear understanding of the reagent's reactivity, meticulous attention to anhydrous conditions, and rational selection of the base and solvent. By following the protocols and troubleshooting guidance outlined in this application note, researchers can confidently and safely employ this compound in their synthetic endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. reddit.com [reddit.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Reductive Cleavage of Secondary Alcohols via Isopropylsulfonyl Esters: A Comprehensive Guide for Synthetic Chemists
Introduction: The Strategic Deoxygenation of Secondary Alcohols
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and natural product chemistry, the selective removal of a hydroxyl group—a process known as deoxygenation—stands as a pivotal transformation. Secondary alcohols, ubiquitous functionalities, often serve as crucial intermediates, their hydroxyl groups directing stereoselective reactions or enabling key bond formations. However, the strategic removal of this hydroxyl moiety to yield a methylene group is frequently a necessary step in the construction of complex molecular architectures. While numerous methods for alcohol deoxygenation have been developed, the reductive cleavage of sulfonate esters offers a powerful and often advantageous alternative to classical approaches like the Barton-McCombie reaction.
This technical guide provides an in-depth exploration of the reductive cleavage of secondary alcohols utilizing isopropylsulfonyl chloride for the in situ formation of the corresponding sulfonate ester, followed by reduction. This method circumvents the use of toxic tin reagents and offers a reliable pathway for the deoxygenation of a range of secondary alcohols. We will delve into the underlying mechanism, provide detailed, field-tested protocols, and discuss the scope, limitations, and safety considerations of this valuable synthetic tool.
The Underlying Chemistry: A Two-Step Mechanistic Pathway
The deoxygenation of a secondary alcohol via its isopropylsulfonate ester is a two-stage process. The first stage involves the "activation" of the hydroxyl group by converting it into a good leaving group, the isopropylsulfonate ester. The second stage is the reductive cleavage of the C-O bond of this ester.
Stage 1: Formation of the Isopropylsulfonate Ester
The hydroxyl group of an alcohol is inherently a poor leaving group. To facilitate its removal, it is converted into a sulfonate ester. This is achieved by reacting the secondary alcohol with this compound in the presence of a base, typically pyridine or triethylamine. The base serves to neutralize the hydrogen chloride that is generated during the reaction.[1]
The mechanism of this esterification involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the this compound. The chloride ion is subsequently displaced, and the protonated intermediate is deprotonated by the base to yield the stable isopropylsulfonate ester. A key feature of this reaction is that the stereochemistry at the carbinol carbon is retained during the esterification process, as the C-O bond is not broken.
Caption: Formation of the Isopropylsulfonate Ester.
Stage 2: Reductive Cleavage with Lithium Triethylborohydride (Super-Hydride®)
Once the isopropylsulfonate ester is formed, the C-O bond is cleaved using a powerful hydride reducing agent. Lithium triethylborohydride (LiEt₃BH), commonly known as Super-Hydride®, is particularly effective for this transformation.[1] It is a more potent nucleophilic hydride source than lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄).[2]
The mechanism of the reductive cleavage is believed to proceed via an Sₙ2 pathway. The hydride ion from LiEt₃BH acts as a nucleophile and attacks the carbon atom bearing the sulfonate ester group. This backside attack displaces the isopropylsulfonate anion, which is an excellent leaving group, resulting in the formation of the deoxygenated product with inversion of stereochemistry at the reaction center.
Caption: Reductive Cleavage of the Sulfonate Ester.
Experimental Protocols
The following protocols provide a general framework for the deoxygenation of a secondary alcohol via its isopropylsulfonate ester. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. One common method involves the oxidative chlorination of isopropyl mercaptan.[3]
Materials:
-
Isopropyl mercaptan
-
N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Isopropanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve isopropyl mercaptan (1 eq.) and isopropanol (2 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (3.5 eq.) or N-bromosuccinimide (4 eq.) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a cold saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[3]
Protocol 2: Deoxygenation of a Secondary Alcohol
This protocol outlines the two-step, one-pot deoxygenation of a secondary alcohol.
Materials:
-
Secondary alcohol
-
This compound
-
Pyridine or triethylamine (dried over KOH)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium triethylborohydride (Super-Hydride®, 1.0 M solution in THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Formation of the Isopropylsulfonate Ester
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the secondary alcohol (1.0 eq.) in anhydrous THF.
-
Add dry pyridine or triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
Step 2: Reductive Cleavage
-
Cool the reaction mixture containing the in situ generated isopropylsulfonate ester to 0 °C.
-
Slowly add lithium triethylborohydride (2.0-3.0 eq., 1.0 M solution in THF) dropwise via syringe. Caution: This reagent is highly reactive and pyrophoric.[4][5]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess Super-Hydride® by the slow, dropwise addition of water or 1 M HCl. Caution: Vigorous gas evolution (hydrogen) will occur.[6]
-
Once the gas evolution has ceased, add more 1 M HCl to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deoxygenated product.
Safety Considerations
This compound:
-
Hazards: this compound is a corrosive and lachrymatory liquid.[1] It reacts with water and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture.
Lithium Triethylborohydride (Super-Hydride®):
-
Hazards: Super-Hydride® is a highly flammable and pyrophoric liquid that reacts violently with water.[5] It can catch fire spontaneously if exposed to air. It is also corrosive and can cause severe skin burns and eye damage.[5]
-
PPE: Wear flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle under an inert atmosphere (argon or nitrogen). Use syringes and cannulas for transfers. Keep away from water, alcohols, and other protic solvents.
-
Quenching: Quench excess reagent slowly and cautiously in a fume hood, preferably behind a blast shield. The quenching process is highly exothermic and produces flammable hydrogen gas.[6]
Scope and Limitations
The reductive cleavage of isopropylsulfonate esters is a versatile method for the deoxygenation of a variety of secondary alcohols.
| Substrate Type | Reactivity | Yields | Notes |
| Unhindered Secondary Alcohols | Good to Excellent | High | Generally proceeds smoothly. |
| Sterically Hindered Secondary Alcohols | Moderate to Good | Moderate to High | May require longer reaction times or elevated temperatures. |
| Benzylic Alcohols | Good | High | Prone to Sₙ1-type side reactions if carbocation is stable. |
| Allylic Alcohols | Moderate | Moderate | Potential for competing elimination reactions. |
| Alcohols with Neighboring Electron-Withdrawing Groups | Good | High | The inductive effect can activate the carbon for Sₙ2 attack. |
| Diols | Variable | Variable | Selective protection of one hydroxyl group may be necessary. |
Limitations:
-
Tertiary Alcohols: This method is generally not suitable for the deoxygenation of tertiary alcohols, as the corresponding sulfonate esters are prone to elimination reactions.
-
Acid-Sensitive Functional Groups: The acidic workup may not be compatible with substrates containing acid-labile protecting groups or functionalities.
-
Reducible Functional Groups: Other functional groups that are susceptible to reduction by Super-Hydride® (e.g., aldehydes, ketones, esters, epoxides) may not be tolerated unless they are protected.[2][7]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete formation of the sulfonate ester | Insufficiently reactive alcohol; impure sulfonyl chloride; wet solvent or reagents. | Use a more activating sulfonylating agent (e.g., tosyl chloride); use freshly purified reagents and dry solvents; increase reaction time or temperature. |
| Low yield of deoxygenated product | Incomplete reduction; side reactions (e.g., elimination). | Increase the excess of Super-Hydride®; run the reaction at a lower temperature to minimize elimination; ensure the sulfonate ester is fully formed before adding the reducing agent. |
| Formation of elimination products (alkenes) | Sterically hindered substrate; elevated reaction temperature. | Use a less sterically demanding hydride source if possible; maintain a low reaction temperature during the reduction step. |
| Difficult purification | Residual boron compounds. | Perform an oxidative workup (e.g., with NaOH and H₂O₂) to convert boranes to more easily removable borates. |
Comparison with Other Deoxygenation Methods
| Method | Advantages | Disadvantages |
| Reductive Cleavage of Isopropylsulfonates | Tin-free; mild reaction conditions for the reduction step; good for many secondary alcohols. | Two-step process; requires a highly reactive and pyrophoric reducing agent; potential for elimination side reactions. |
| Barton-McCombie Deoxygenation | Broad substrate scope (primary, secondary, and tertiary alcohols); radical mechanism avoids carbocation rearrangements. | Use of toxic and difficult-to-remove tin reagents; requires the preparation of a thiocarbonyl derivative.[8] |
| Reductive Cleavage of Benzoate Esters | Utilizes readily available benzoate esters; can be performed under photoredox conditions.[8] | May require specific photocatalysts and light sources; scope may be limited by the reduction potential of the substrate. |
| Catalytic Deoxygenation | Avoids stoichiometric use of toxic reagents.[9] | May require expensive transition metal catalysts; substrate scope can be limited. |
Conclusion
The reductive cleavage of secondary alcohols via their isopropylsulfonate esters using lithium triethylborohydride is a robust and valuable method in the synthetic chemist's toolkit. By providing a reliable, tin-free alternative for deoxygenation, this protocol is well-suited for applications in complex molecule synthesis where the strategic removal of a hydroxyl group is required. A thorough understanding of the reaction mechanism, careful attention to experimental technique, and strict adherence to safety protocols are paramount for the successful implementation of this powerful transformation.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Lithium triethylborohydride, LiTEBH, Superhydride [organic-chemistry.org]
- 3. This compound | 10147-37-2 [chemicalbook.com]
- 4. fishersci.at [fishersci.at]
- 5. echemi.com [echemi.com]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]
- 8. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
General procedure for sulfonamide synthesis with Isopropylsulfonyl chloride and triethylamine
Application Note & Protocol
Topic: General Procedure for Sulfonamide Synthesis with Isopropylsulfonyl chloride and Triethylamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3] Its prevalence stems from its unique properties as a bioisostere for amides and carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and tailored physicochemical properties.[4] The synthesis of sulfonamides is, therefore, a fundamental transformation in the drug discovery and development process.
This application note provides a comprehensive guide to the synthesis of sulfonamides via the reaction of an amine with this compound, using triethylamine as a base. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and discuss critical parameters for optimization and troubleshooting.
Reaction Mechanism: A Nucleophilic Acyl-Type Substitution
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is analogous to a nucleophilic acyl substitution reaction.[5] The sulfur atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The reaction proceeds via the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound.[5]
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and a protonated sulfonamide is formed.
-
Deprotonation: Triethylamine, a tertiary amine base, deprotonates the nitrogen atom to yield the neutral sulfonamide and triethylammonium chloride.[6] The primary role of triethylamine is to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[7]
Caption: Mechanism of Sulfonamide Synthesis
Critical Experimental Parameters and Optimization
The success of sulfonamide synthesis hinges on the careful control of several experimental parameters. Below, we discuss the key variables and provide insights for optimizing the reaction.
| Parameter | Recommended Range | Rationale and Optimization |
| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1.0 : 1.0-1.2 : 1.5-2.0 | A slight excess of the sulfonyl chloride can help drive the reaction to completion. However, a large excess can lead to di-sulfonylation of primary amines.[8] At least one equivalent of base is required to neutralize the HCl produced. An excess of triethylamine ensures the reaction medium remains basic and can help to increase the reaction rate. |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic solvents are crucial to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[8] Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and to minimize side reactions.[7] For less reactive amines, the reaction may be allowed to warm to room temperature or gently heated. |
| Rate of Addition | Dropwise over 15-60 minutes | Slow, dropwise addition of the sulfonyl chloride to the amine solution is critical, especially with primary amines.[7] This maintains a low concentration of the electrophile, favoring the desired mono-sulfonylation over the potential di-sulfonylation side reaction.[7] |
Experimental Protocol: General Synthesis of an Isopropylsulfonamide
This protocol provides a general procedure for the synthesis of a sulfonamide from a primary or secondary amine and this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (2.0 eq), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for purification (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM.
-
Base Addition: Add triethylamine (2.0 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[8]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[7]
-
Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.[8]
-
Work-up (Liquid-Liquid Extraction):
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[8]
Caption: Experimental Workflow for Sulfonamide Synthesis
Troubleshooting and Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | • Inactive sulfonyl chloride (hydrolyzed).• Low reactivity of the amine. | • Use fresh or newly purchased this compound.• Increase the reaction temperature or use a more polar aprotic solvent like DMF.[9] |
| Di-sulfonylation of Primary Amine | • Excess sulfonyl chloride.• High reaction temperature.• Rapid addition of sulfonyl chloride. | • Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[8]• Maintain a low reaction temperature (0 °C or lower).[7]• Add the sulfonyl chloride solution slowly and dropwise.[7] |
| Formation of Isopropylsulfonic Acid | • Presence of water in the reaction. | • Use anhydrous solvents and dry glassware.[8]• Perform the reaction under an inert atmosphere.[8] |
| Difficult Purification | • Similar polarity of product and byproducts. | • Optimize the reaction to go to completion.• Consider recrystallization as an alternative to chromatography.[8] |
Safety Precautions
-
This compound is corrosive and moisture-sensitive.[10] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Triethylamine is a flammable liquid and vapor that is also corrosive and harmful if inhaled, swallowed, or in contact with skin.[11][12] It can cause severe skin burns and eye damage.[11][12] Work in a fume hood and use appropriate PPE.[11][12] Keep away from heat, sparks, and open flames.[11][12]
-
Always perform reactions in a well-ventilated area, preferably a chemical fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[10][11][12]
Conclusion
The synthesis of sulfonamides from this compound and amines with triethylamine is a robust and widely applicable reaction in organic and medicinal chemistry. By understanding the underlying mechanism and carefully controlling key experimental parameters such as stoichiometry, temperature, and addition rate, researchers can achieve high yields of the desired products. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for the successful implementation of this important transformation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. bg.cpachem.com [bg.cpachem.com]
Conditions for reacting Isopropylsulfonyl chloride with primary and secondary amines
An In-Depth Guide to the Sulfonylation of Primary and Secondary Amines with Isopropylsulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Bond
The formation of a sulfonamide linkage (R-SO₂-NR'R'') is a cornerstone transformation in modern organic and medicinal chemistry. This functional group is a key structural motif in a vast array of pharmaceuticals, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and protease inhibitors. The reaction of a sulfonyl chloride with a primary or secondary amine is the most direct and widely employed method for constructing this vital bond.[1][2] this compound, in particular, offers a moderately sized, aliphatic sulfonyl group that can impart specific physicochemical properties, such as modulated lipophilicity and metabolic stability, to a parent molecule.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical parameters, mechanistic underpinnings, and practical protocols for successfully reacting this compound with primary and secondary amines. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering the researcher to troubleshoot and optimize these crucial reactions.
Pillar 1: The Core Mechanism – An Attack on Sulfur
The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride. The lone pair of electrons on the amine nitrogen initiates the attack.[3] Understanding this process is key to controlling the reaction's outcome.
A. Base-Promoted Mechanism (The Standard Pathway)
The most common approach involves a base to neutralize the hydrochloric acid (HCl) byproduct.[4]
-
Nucleophilic Attack: The primary or secondary amine attacks the electron-deficient sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Chloride Expulsion: The intermediate collapses, expelling the chloride ion, a good leaving group.
-
Deprotonation: A base (typically a tertiary amine like triethylamine or pyridine) removes the proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base. This final step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic.[4][5]
References
- 1. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Note & Protocols: The Strategic Use of Isopropylsulfonyl Chloride in Multi-Step Organic Synthesis
Abstract
Isopropylsulfonyl chloride (ISC) is a pivotal electrophilic reagent employed in organic synthesis for the introduction of the isopropylsulfonyl moiety. This functional group is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of ISC in multi-step synthesis. It covers core reactivity, detailed experimental protocols, mechanistic considerations, and troubleshooting, grounded in authoritative scientific literature.
Introduction: Properties and Synthetic Value
This compound (Propane-2-sulfonyl chloride, CAS 10147-37-2) is a reactive organosulfur compound that serves as a primary precursor for synthesizing isopropylsulfonamides and isopropylsulfonate esters.[1][2] Physically, it is a clear, colorless to light yellow liquid that is corrosive and acts as a lachrymator, necessitating careful handling.[2][3][4] Its high reactivity stems from the electrophilic nature of the sulfur atom, which is susceptible to attack by a wide range of nucleophiles.
The principal value of ISC lies in its ability to install the isopropylsulfonyl group, (CH₃)₂CHSO₂-, onto a molecular scaffold. Compared to simpler alkyl or aryl sulfonyl groups, the isopropyl group provides moderate steric bulk, which can influence the conformational properties and binding interactions of the final molecule. This makes it a valuable building block in drug discovery campaigns for probing structure-activity relationships (SAR).[5][6] The resulting sulfonamides often serve as bioisosteres for amides or carboxylic acids, potentially improving pharmacokinetic properties such as water solubility, bioavailability, and metabolic stability.[6]
Core Applications & Mechanistic Insights
The utility of this compound is dominated by its reactions with nucleophiles, primarily amines and alcohols, via a nucleophilic acyl substitution-type mechanism.
Synthesis of Isopropylsulfonamides
The most common application of ISC is the reaction with primary or secondary amines to form N-substituted isopropylsulfonamides.[5][7] This transformation is a cornerstone of medicinal chemistry.
Causality & Mechanism: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion as a leaving group. A key experimental consideration is the concurrent formation of one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential to scavenge the HCl and drive the reaction to completion.[8][9]
The general workflow for this critical transformation is depicted below.
Caption: A typical experimental workflow for isopropylsulfonamide synthesis.
Synthesis of Isopropylsulfonate Esters
In a similar fashion, ISC reacts with alcohols or phenols to yield the corresponding sulfonate esters.[10][11] These esters are valuable intermediates in their own right, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions, analogous to tosylates or mesylates.
Causality & Mechanism: The reaction mechanism mirrors that of sulfonamide formation, with the alcohol acting as the nucleophile. A base is again required to neutralize the generated HCl. This reaction can be a competing pathway if an alcohol is used as the solvent for a sulfonamide synthesis, highlighting the importance of using aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) for the latter.[9][12]
The core chemical transformation pathway for sulfonamide formation is illustrated here.
Caption: General reaction scheme for the synthesis of sulfonamides from ISC.
Use in Protecting Group Chemistry
An amine, once converted to an isopropylsulfonamide, is generally protected against reaction with most electrophiles and oxidizing agents.[13][14] The isopropylsulfonamide group is robust, but it can be cleaved under specific, often harsh, reducing conditions if necessary. This application is less common than its use as a permanent structural motif but remains a valid strategy in complex multi-step syntheses.
Detailed Experimental Protocol: Synthesis of N-Benzylisopropylsulfonamide
This protocol provides a representative, step-by-step method for the synthesis of a secondary sulfonamide using ISC.
SAFETY FIRST: this compound is corrosive, moisture-sensitive, and a lachrymator. All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[3][4][15][16] All glassware should be oven- or flame-dried before use.
Materials and Reagents:
-
This compound (ISC)
-
Benzylamine
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq., e.g., 1.07 g, 10 mmol) and anhydrous DCM (30 mL).
-
Base Addition: Add triethylamine (1.5 eq., e.g., 1.52 g, 15 mmol). Cool the resulting solution to 0 °C using an ice-water bath.
-
ISC Addition: In a separate dry vial, prepare a solution of this compound (1.1 eq., e.g., 1.57 g, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 15 minutes using a syringe or dropping funnel. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the benzylamine starting material.
-
Quenching & Work-up: Once the reaction is complete, quench by slowly adding deionized water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The acid wash removes excess amine and base, while the bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure N-benzylisopropylsulfonamide.
Quantitative Data & Troubleshooting
The reaction of sulfonyl chlorides with amines is generally high-yielding. The table below summarizes typical conditions and outcomes for related sulfonylation reactions, which are representative of what can be expected when using ISC.
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Primary Aliphatic | Pyridine | DCM | 0 to RT | 2 - 6 | 85 - 98 | [7] |
| Primary Aromatic (Aniline) | Et₃N | DCM | 0 to RT | 4 - 8 | 80 - 95 | [7][9] |
| Secondary Aliphatic | Et₃N | THF | RT to 40 | 6 - 12 | 75 - 90 | [5] |
| Hindered/Less Nucleophilic | NaH | DMF/THF | RT to 60 | 12 - 24 | 70 - 90 | [7] |
Troubleshooting Common Issues [9]
-
Problem: No or Slow Reaction.
-
Cause: Insufficiently reactive amine; moisture contamination hydrolyzing the ISC.
-
Solution: Ensure all reagents and solvents are anhydrous. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base (e.g., NaH) in a polar aprotic solvent like DMF and/or gentle heating (40-60 °C).
-
-
Problem: Low Yield.
-
Cause: Incomplete reaction; suboptimal stoichiometry; mechanical losses during work-up.
-
Solution: Ensure at least one equivalent of base is used (1.2-1.5 eq. is common). Monitor the reaction to completion via TLC. Be careful during extractions to avoid emulsions.
-
-
Problem: Formation of a Di-sulfonated Product (with Primary Amines).
-
Cause: Use of a very strong, deprotonating base (like NaH) can form the sulfonamide anion, which can react with a second molecule of ISC.
-
Solution: Avoid using more than one equivalent of a strong base. With tertiary amine bases like Et₃N, this side reaction is rarely observed.
-
References
- 1. This compound | 10147-37-2 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 6. books.rsc.org [books.rsc.org]
- 7. cbijournal.com [cbijournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective Groups [organic-chemistry.org]
- 14. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 15. fishersci.at [fishersci.at]
- 16. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Isopropylsulfonyl Chloride Reactions with Amines
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when reacting isopropylsulfonyl chloride with primary and secondary amines. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind common side reactions and offer robust troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, less polar spot by TLC compared to my desired sulfonamide. What is it likely to be?
A: This is a classic sign of di-sulfonylation , where a primary amine has reacted with two molecules of this compound. The resulting di-sulfonamide, R-N(SO₂iPr)₂, lacks the polar N-H bond of the desired mono-sulfonamide, causing it to elute higher (have a larger Rf value) on a normal-phase silica TLC plate.
Q2: My reaction is sluggish, and upon workup, I have a low yield and recover a lot of my starting amine. What happened to the sulfonyl chloride?
A: The most probable cause is the hydrolysis of this compound . Sulfonyl chlorides are highly susceptible to moisture. If your solvent, amine, or glassware was not scrupulously dry, the sulfonyl chloride will preferentially react with water to form isopropylsulfonic acid. During a standard basic workup, this acid will be deprotonated to the sulfonate salt and wash into the aqueous layer, leaving your unreacted amine behind in the organic phase.
Q3: Can the tertiary amine base I use (e.g., triethylamine) cause side reactions?
A: Yes, while tertiary amines are primarily used to scavenge the HCl generated, they are not always innocent bystanders. While this compound itself lacks α-protons and thus cannot form a sulfene intermediate (a common side reaction for reagents like methanesulfonyl chloride), the choice of base is still critical. A strong, sterically unhindered base can aggressively deprotonate the desired mono-sulfonamide product, which significantly accelerates the undesired di-sulfonylation reaction[1].
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Problem 1: Significant Di-sulfonylation Impurity Detected
Q: My LC-MS analysis shows a major peak with a mass corresponding to my amine plus two isopropylsulfonyl groups. How can I prevent the formation of this di-sulfonamide?
A: Di-sulfonylation is a competitive secondary reaction that can be suppressed by carefully controlling the reaction kinetics and stoichiometry. The core issue is the deprotonation of the initially formed, desired mono-sulfonamide, which turns it into a nucleophile that attacks another molecule of sulfonyl chloride[1].
Root Cause Analysis & Mitigation Strategies:
-
Cause: Incorrect Stoichiometry. If the sulfonyl chloride is present in excess or even in a 1:1 ratio, as the primary amine is consumed, the sulfonamide becomes a competing nucleophile.
-
Solution: Adjust Reactant Ratio. Use a slight excess of the primary amine (1.1 to 1.2 equivalents). This ensures a higher concentration of the more nucleophilic starting amine is always present to outcompete the sulfonamide anion for the sulfonyl chloride.
-
-
Cause: High Local Concentration of Sulfonyl Chloride. Adding the sulfonyl chloride all at once creates localized "hotspots" where it is in vast excess relative to the amine, promoting the secondary reaction.
-
Solution: Slow, Controlled Addition. Dissolve the this compound in your anhydrous reaction solvent and add it dropwise to the stirred solution of the amine and base. Using a syringe pump for addition over 30-60 minutes is ideal[1]. This keeps the concentration of the electrophile low and favors reaction with the most abundant nucleophile (the primary amine).
-
-
Cause: Reaction Temperature is Too High. Higher temperatures increase the rate of all reactions, including the deprotonation of the sulfonamide and the subsequent second attack.
-
Solution: Reduce the Temperature. Perform the addition of the sulfonyl chloride at 0 °C (ice bath). For particularly sensitive substrates, temperatures of -20 °C or lower can be beneficial. After addition is complete, allow the reaction to warm slowly to room temperature[1].
-
-
Cause: Base is Too Strong or Unhindered. A powerful base like triethylamine (TEA) can readily deprotonate the mono-sulfonamide, creating the nucleophile needed for the side reaction.
-
Solution: Use a Weaker or Sterically Hindered Base. Pyridine is a less basic and suitable alternative. Sterically hindered bases like diisopropylethylamine (DIPEA) are less likely to deprotonate the relatively hindered sulfonamide nitrogen.
-
Visualizing the Competing Reaction Pathways
The diagram below illustrates the desired mono-sulfonylation pathway versus the undesired di-sulfonylation side reaction.
References
Technical Support Center: Purification of Products from Isopropylsulfonyl chloride Reactions
Welcome to the Technical Support Center for reactions involving isopropylsulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of sulfonamides and sulfonate esters synthesized using this compound. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your final products.
I. Foundational Principles of Purification
Reactions with this compound, a highly reactive electrophile, primarily yield N-substituted sulfonamides and sulfonate esters. The purification strategy is dictated by the physicochemical properties of the desired product and the nature of the impurities. A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing an effective purification protocol.
The most common impurities encountered include:
-
Unreacted Starting Materials: Excess amine or alcohol.
-
Excess Base: Typically a tertiary amine like triethylamine or pyridine.
-
Hydrolyzed this compound: Isopropylsulfonic acid, formed from the reaction of the sulfonyl chloride with trace amounts of water.[1][2][3]
-
Side-Reaction Products: Such as disulfonamides from primary amines or other degradation products.[3]
A multi-step approach involving an initial aqueous workup followed by either recrystallization or column chromatography is the most robust method for isolating pure products.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Scenario 1: Low or No Product Yield
Question: My reaction has gone to completion according to TLC, but after workup, I have a very low yield of my desired sulfonamide/sulfonate ester. What are the likely causes?
Answer: Low isolated yields despite apparent reaction completion often point to issues during the workup and purification stages. Here are the primary culprits and their solutions:
| Possible Cause | Explanation & Troubleshooting Steps |
| Product Loss During Aqueous Workup | Highly polar or partially water-soluble products can be lost to the aqueous phase during extraction. This is especially true for products with additional polar functional groups. Solution: Minimize the volume of aqueous washes. "Salting out" by washing with brine (saturated NaCl solution) can decrease the solubility of your product in the aqueous layer and drive it into the organic phase.[4] For very polar products, consider back-extraction of the aqueous layers with a more polar organic solvent like ethyl acetate. |
| Product Hydrolysis | If your target sulfonamide or sulfonate ester is sensitive to acidic or basic conditions, it may be degrading during the aqueous wash steps. Isopropyl sulfonate esters, in particular, can be unstable under acidic conditions.[5] Solution: Use mild washing solutions. A saturated solution of sodium bicarbonate is a gentle base for neutralizing excess acid.[6] For removing excess amine from an acid-sensitive product, a wash with 10% aqueous copper(II) sulfate can be a milder alternative to a strong acid wash.[4][7] |
| Incomplete Extraction | If the product has moderate polarity, it may not fully partition into the organic solvent. Solution: Increase the number of extractions with the organic solvent (e.g., 3-4 times). Ensure vigorous mixing of the biphasic system to maximize surface area and facilitate partitioning. |
| Precipitation at the Interface | The product may be precipitating at the interface of the organic and aqueous layers, leading to its loss upon separation. Solution: If a solid is observed at the interface, it may be your product. Isolate this solid by filtration, wash it with water and the organic solvent, and analyze it separately. |
Scenario 2: Persistent Impurities After Purification
Question: I've performed a standard workup and column chromatography/recrystallization, but my final product is still contaminated. How can I identify and remove these persistent impurities?
Answer: The identity of the persistent impurity will guide the appropriate purification strategy.
| Persistent Impurity | Identification & Removal Strategy |
| Unreacted Amine | Identification: Characteristic N-H peaks in ¹H NMR and IR spectra. Removal: If the product is stable to acid, a wash with dilute HCl (e.g., 1M) will protonate the amine, making it water-soluble and easily removed in the aqueous layer.[7] For acid-sensitive products, use a 10% aqueous copper(II) sulfate wash.[4][7] |
| Isopropylsulfonic Acid | Identification: A broad -OH peak in the ¹H NMR and IR spectra. It is often highly polar and may streak on TLC. Removal: A wash with a mild aqueous base like saturated sodium bicarbonate will deprotonate the sulfonic acid, forming the water-soluble sodium salt, which is readily extracted into the aqueous phase.[1][3][6] |
| Excess Tertiary Amine Base (e.g., Triethylamine) | Identification: Characteristic signals in the ¹H NMR spectrum (e.g., a quartet and triplet for triethylamine). Removal: An acidic wash with dilute HCl will protonate the tertiary amine, forming a water-soluble salt that can be removed in the aqueous phase. |
| Closely Eluting Impurity on Chromatography | Identification: Multiple spots with similar Rf values on TLC. Removal: Optimize your chromatography conditions. A gradient elution, starting with a non-polar mobile phase and gradually increasing the polarity, can improve separation.[8] Consider changing the stationary phase (e.g., from silica to alumina or a bonded phase like C18 for reverse-phase chromatography) to alter the selectivity.[8] |
III. Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is the first line of defense for removing the majority of polar impurities.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like acetonitrile, it may need to be removed under reduced pressure and the residue redissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Acid Wash: Add an equal volume of dilute acid (e.g., 1M HCl) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate and remove the aqueous layer. This step removes unreacted amines and basic catalysts.
-
Base Wash: Add an equal volume of a mild aqueous base (e.g., saturated NaHCO₃ solution). Shake, vent, and separate the layers. This step removes unreacted this compound (as isopropylsulfonic acid) and any acidic byproducts.[3][6]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products.
-
Solvent Selection: The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for sulfonamides and sulfonate esters include ethanol, isopropanol, ethyl acetate/hexanes, and toluene.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the product completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile technique for purifying both solid and liquid products.[5]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides and sulfonate esters.
-
Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualized Workflows
Diagram 1: General Purification Workflow for this compound Reaction Products
Caption: General purification workflow.
Diagram 2: Troubleshooting Logic for Persistent Impurities
Caption: Troubleshooting persistent impurities.
V. References
-
The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide for. Benchchem. Available at: --INVALID-LINK--
-
Purification of sulfonic acids. Google Patents. Available at: --INVALID-LINK--
-
Preparation of sulfonamides from N-silylamines. PMC. Available at: --INVALID-LINK--
-
Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Benchchem. Available at: --INVALID-LINK--
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Available at: --INVALID-LINK--
-
Method for the purification of aryl sulfonic acids and salts. Google Patents. Available at: --INVALID-LINK--
-
Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. Available at: --INVALID-LINK--
-
A simple method for the synthesis of sulfonic esters. ResearchGate. Available at: --INVALID-LINK--
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: --INVALID-LINK--
-
"troubleshooting low conversion rates in sulfonamide synthesis". Benchchem. Available at: --INVALID-LINK--
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: --INVALID-LINK--
-
A method for the production of sulfate or sulfonate esters. Google Patents. Available at: --INVALID-LINK--
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Available at: --INVALID-LINK--
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Workup: Amines. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of Sulfonamides with 3-Isopropylbenzenesulfonyl Chloride. Benchchem. Available at: --INVALID-LINK--
-
An In-depth Technical Guide to the Core Reactions of 3-Isopropylbenzenesulfonyl Chloride. Benchchem. Available at: --INVALID-LINK--
-
N-Substituted Sulfonamide Synthesis. Scribd. Available at: --INVALID-LINK--
-
Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem. Available at: --INVALID-LINK--
-
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. PubMed. Available at: --INVALID-LINK--
-
Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. NIH. Available at: --INVALID-LINK--
-
Sulfonate Esters – How Real is the Risk?. Product Quality Research Institute. Available at: --INVALID-LINK--
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: --INVALID-LINK--
-
Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. Available at: --INVALID-LINK--
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. Available at: --INVALID-LINK--
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: --INVALID-LINK--
-
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts. Scribd. Available at: --INVALID-LINK--
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Europe PMC. Available at: --INVALID-LINK--
-
Sulfonate Esters - How Real is the Risk?. PQRI. Available at: --INVALID-LINK--
-
Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem. Available at: --INVALID-LINK--
-
Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. ResearchGate. Available at: --INVALID-LINK--
-
isopropyl chloride on hydrolysis should undergo only sn1 reaction but. askIITians. Available at: --INVALID-LINK--
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Available at: --INVALID-LINK--
-
Alkoxysulfonyl radical species: acquisition and transformation towards sulfonate esters through electrochemistry. Chemical Science (RSC Publishing). Available at: --INVALID-LINK--
-
Technical Support Center: Removal of Tosyl-Containing Byproducts. Benchchem. Available at: --INVALID-LINK--
-
When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry. PubMed. Available at: --INVALID-LINK--
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: --INVALID-LINK--
-
Hydrolysis of isopropyl chloride. Google Patents. Available at: --INVALID-LINK--
-
Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing). Available at: --INVALID-LINK--
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Isopropylsulfonyl Chloride Reaction Management
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on managing the exothermic nature of reactions involving Isopropylsulfonyl chloride. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to handle this reagent safely and effectively, ensuring both the integrity of your experiments and the safety of your laboratory personnel. The following information is synthesized from established safety protocols and reaction principles.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound exothermic?
A1: The high reactivity of the sulfonyl chloride functional group is the primary driver of the exothermicity.[1] The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by nucleophiles. Key exothermic reactions include:
-
Reaction with Amines (Sulfonamide Formation): This is a common and often highly exothermic reaction. The nucleophilic amine attacks the electrophilic sulfur atom, displacing the chloride ion. The formation of the stable sulfonamide bond and hydrogen chloride (HCl) gas releases a significant amount of energy as heat.[2][3]
-
Hydrolysis: this compound reacts vigorously with water and other protic solvents.[1][4][5] This hydrolysis reaction produces isopropylsulfonic acid and HCl, and is also strongly exothermic.[1]
-
Reaction with Alcohols: The reaction with alcohols to form sulfonate esters is also exothermic.[6]
The liberation of gaseous HCl can also contribute to a pressure buildup in a closed system, compounding the hazard.
Q2: I've observed a significant temperature spike during the addition of an amine to my reaction mixture containing this compound. Is this normal, and what are the immediate risks?
A2: A rapid temperature increase is a clear indicator of a highly exothermic reaction and should be managed carefully. While some heat evolution is expected, a "spike" suggests the rate of heat generation is exceeding the rate of heat removal.[7]
Immediate Risks:
-
Thermal Runaway: If the temperature is not controlled, the reaction rate can accelerate, leading to a thermal runaway. This can cause the solvent to boil violently, leading to a dangerous increase in pressure, potential reactor rupture, and release of corrosive and toxic materials.[7]
-
Side Reactions and Impurity Formation: Elevated temperatures can promote undesired side reactions, reducing the yield and purity of your desired product.
-
Decomposition: At high temperatures, organic molecules can decompose, potentially releasing toxic fumes.[8][9][10]
Q3: Can I use a strong, non-nucleophilic base like DBU to scavenge HCl without affecting the exotherm?
A3: While a strong, non-nucleophilic base like DBU is effective for scavenging HCl, it does not eliminate the primary exotherm of the sulfonamide bond formation. The neutralization of HCl by the base is itself an acid-base reaction that generates additional heat. Therefore, the choice of base is a critical parameter to consider in managing the overall thermal profile of your reaction.[11]
Troubleshooting Guide: Managing Exotherms in Real-Time
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Root Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Addition Rate is Too Fast | Slow down the addition rate of the nucleophile (e.g., amine). A slower addition rate allows the heat generated to be dissipated by the cooling system before it accumulates.[7] Rationale: The rate of heat generation is directly proportional to the rate of reaction. By controlling the concentration of the limiting reagent being added, you control the overall reaction rate. |
| Inadequate Cooling | Ensure your cooling bath is at the appropriate temperature and has sufficient volume and surface area contact with the reaction flask. An ice-water bath (0 °C) is a common starting point. For highly exothermic reactions, a dry ice/acetone bath (-78 °C) may be necessary. Rationale: Effective heat transfer relies on a significant temperature differential (ΔT) between the reaction mixture and the cooling medium. |
| Poor Heat Transfer | Use a reaction vessel with a high surface-area-to-volume ratio (e.g., a Morton flask instead of a round-bottom flask for larger scales). Ensure vigorous stirring to promote efficient heat transfer from the bulk of the reaction mixture to the walls of the flask. Rationale: Heat generated in the center of the reaction mass must be transferred to the vessel walls to be removed by the cooling bath. Inefficient stirring creates localized hot spots. |
| High Reactant Concentration | Dilute the reaction mixture. Running reactions at a lower concentration provides a larger thermal mass (the solvent) to absorb the heat generated, buffering the temperature increase. Rationale: The solvent acts as a heat sink. A larger volume of solvent can absorb more energy for a given temperature rise. |
Issue 2: Delayed Exotherm or "Induction Period"
Root Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Mixing/Inhomogeneity | Improve agitation. A delayed exotherm can occur if the reactants are not mixing properly, leading to a localized buildup of unreacted reagents. When mixing does occur, the reaction can proceed very rapidly. Rationale: Similar to poor heat transfer, inadequate mixing prevents the reaction from proceeding uniformly. |
| Presence of an Inhibitor | Ensure all reagents and solvents are pure. Trace impurities can sometimes inhibit the reaction, leading to an induction period. Rationale: Inhibitors can temporarily halt or slow the reaction, allowing for the accumulation of reactants. Once the inhibitor is consumed, the reaction can proceed at an uncontrolled rate. |
Experimental Protocols for Exotherm Management
Protocol 1: Controlled Addition and Temperature Monitoring
This protocol outlines a standard procedure for reacting this compound with a primary amine.
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Place the flask in a cooling bath (e.g., ice-water).
-
-
Procedure:
-
Charge the flask with the amine and a suitable aprotic solvent (e.g., dichloromethane, THF).[11]
-
Add a base (e.g., triethylamine, at least 2 equivalents).
-
Cool the mixture to 0 °C with stirring.
-
Dissolve the this compound in the reaction solvent in the dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution, monitoring the internal temperature closely.
-
Maintain the internal temperature below a pre-determined limit (e.g., 10 °C) by adjusting the addition rate.
-
Protocol 2: Reaction Quenching
In the event of an uncontrolled exotherm, a well-planned quenching strategy is essential.
-
Preparation:
-
Have a separate, appropriately sized vessel containing a suitable quenching agent ready before starting the reaction.
-
The quenching vessel should be in a cooling bath.
-
-
Quenching Agents:
-
Procedure:
-
If the reaction temperature begins to rise uncontrollably, stop the addition of reagents.
-
If necessary, carefully and slowly transfer the reaction mixture to the quenching vessel with vigorous stirring.
-
Visualizing Workflow and Safety
Workflow for Managing this compound Reactions
Caption: Decision workflow for safe execution of reactions.
Thermal Runaway Cascade
Caption: The positive feedback loop of a thermal runaway.
References
- 1. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Cas 10147-37-2,this compound | lookchem [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. fishersci.at [fishersci.at]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Preventing Hydrolysis of Isopropylsulfonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide provides in-depth technical and practical advice for handling isopropylsulfonyl chloride, a valuable but moisture-sensitive reagent. Uncontrolled hydrolysis can lead to decreased yields, formation of byproducts, and inconsistent reaction outcomes. This resource is designed to help you troubleshoot and prevent these issues through a series of frequently asked questions and troubleshooting scenarios.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction yield is low, and I suspect hydrolysis of the this compound. How can I confirm this?
A1: Low yields are a primary indicator of reagent degradation. This compound reacts with water to form isopropylsulfonic acid and hydrochloric acid (HCl)[1]. The presence of these byproducts can often be inferred and sometimes detected.
Initial Observations:
-
Fuming upon opening: If the reagent bottle fumes upon opening, it's a strong indication of reaction with atmospheric moisture, releasing HCl gas[1].
-
Phase separation or cloudiness: The resulting sulfonic acid may have different solubility in your reaction solvent, leading to cloudiness or the formation of a separate phase.
Analytical Confirmation: A definitive way to confirm hydrolysis is through analytical techniques. A small aliquot of your starting material or reaction mixture can be analyzed.
-
¹H NMR Spectroscopy: Compare the spectrum of your reagent to a pure standard. The formation of isopropylsulfonic acid will result in a shift of the isopropyl proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While sulfonyl chlorides can be challenging for GC-MS, it can be used to detect volatile byproducts or unreacted starting material.
-
Karl Fischer Titration: This is the gold standard for quantifying water content in your solvents and reagents.[2][3] High water content is a direct indicator that hydrolysis is likely. There are also modern NMR-based methods for sensitive water detection in organic solvents.[4][5]
Q2: I observed fuming when I opened the this compound bottle. What does this signify and what should I do?
A2: Fuming is the visual evidence of the reaction between this compound and moisture from the air, producing HCl gas.[1] This indicates that the reagent has already been compromised to some extent.
Immediate Actions:
-
Work in a fume hood: Always handle sulfonyl chlorides in a well-ventilated chemical fume hood.
-
Use an inert atmosphere: To prevent further degradation, blanket the headspace of the bottle with a dry, inert gas like nitrogen or argon before sealing it tightly.[6][7] For subsequent uses, consider transferring the required amount to a separate flask under an inert atmosphere.
-
Consider purification: If the reagent is critical for your synthesis and you suspect significant degradation, purification by distillation under reduced pressure may be necessary. However, this should be done with caution due to the thermal sensitivity of some sulfonyl chlorides.
Q3: My reaction is sluggish or fails to go to completion. Could this be related to hydrolysis?
A3: Absolutely. The hydrolysis of this compound consumes your reagent, effectively reducing its concentration in the reaction mixture. This can lead to a slower reaction rate or an incomplete reaction. The generated HCl can also potentially interfere with acid-sensitive components of your reaction.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reactions of Isopropylsulfonyl chloride with Sterically Hindered Amines
Welcome to the Technical Support Center for optimizing challenging sulfonylation reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the reaction of isopropylsulfonyl chloride and other sulfonyl chlorides with sterically hindered amines. Here, we address common issues in a practical question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with a sterically hindered secondary amine is extremely sluggish or failing completely. What is the primary reason for this?
A1: The principal challenge in the sulfonylation of sterically hindered amines is the restricted access to the nucleophilic nitrogen atom.[1][2] The bulky substituents on the amine create a congested environment, making it difficult for the electrophilic sulfur atom of the this compound to approach and form the crucial S-N bond.[3] This steric hindrance significantly raises the activation energy of the reaction, leading to slow or non-existent product formation under standard conditions.[1]
The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the sulfonyl chloride.[4] The bulky isopropyl group on the sulfonyl chloride, combined with large substituents on the amine, creates a classic case of steric clash, hindering the necessary orbital overlap for bond formation.
Q2: I'm using triethylamine (TEA) as a base, but the reaction isn't proceeding. Are there more effective bases for this transformation?
A2: While triethylamine is a common and cost-effective base, its own steric bulk can be counterproductive in reactions involving other hindered reagents. For the sulfonylation of sterically hindered amines, a non-nucleophilic, yet sufficiently strong, and sterically accessible base is often required. The primary role of the base is to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[4]
Consider the following alternatives, summarized in the table below:
| Base | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| Triethylamine (TEA) | 10.75 | Common, but can be sterically hindering itself. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 10.75 | More sterically hindered than TEA, making it less likely to act as a nucleophile but potentially slower to scavenge HCl in a crowded transition state. |
| 2,6-Lutidine | 6.65 | A sterically hindered pyridine derivative that is an excellent proton scavenger and is less nucleophilic than pyridine. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | 12.1 | A very strong, non-nucleophilic base, but can be expensive. |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Often used as a nucleophilic catalyst rather than a stoichiometric base.[5][6][7] |
For highly hindered systems, a combination of a stoichiometric, non-nucleophilic base like 2,6-lutidine and a catalytic amount of a nucleophilic catalyst like DMAP can be particularly effective.
Troubleshooting Guide
Issue 1: Low to no conversion despite prolonged reaction times and elevated temperatures.
Root Cause Analysis: This is a classic symptom of severe steric hindrance that cannot be overcome by thermal energy alone. High temperatures might also lead to decomposition of starting materials or products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Introduce a Nucleophilic Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[5][6][7] DMAP reacts with the this compound to form a highly reactive N-sulfonylpyridinium salt.[5] This intermediate is much more electrophilic than the sulfonyl chloride itself, and its reaction with the hindered amine is significantly faster.
Caption: Catalytic cycle of DMAP in sulfonylation.
-
Optimize Your Base and Solvent System:
-
Base: Switch from triethylamine to a less hindered but still effective base like pyridine or 2,6-lutidine.[8]
-
Solvent: The choice of solvent can influence reaction rates. A more polar, aprotic solvent can help to stabilize charged intermediates in the transition state.
Solvent Dielectric Constant (20°C) Notes Dichloromethane (DCM) 9.1 Common choice, good for dissolving a wide range of reactants. Acetonitrile (MeCN) 37.5 More polar, can accelerate the reaction. Tetrahydrofuran (THF) 7.6 A good general-purpose solvent. N,N-Dimethylformamide (DMF) 36.7 A highly polar aprotic solvent, but can be difficult to remove. -
-
Increase Reagent Concentration: Le Chatelier's principle can be applied here. Increasing the concentration of the reactants can help to drive the reaction forward. Consider running the reaction at a higher molarity.
Issue 2: Formation of significant side products, complicating purification.
Root Cause Analysis: Side reactions can arise from the reactivity of the sulfonyl chloride with other nucleophiles present or from the decomposition of reactants and products. A common side product is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the hydrolysis of the sulfonyl chloride.
-
Controlled Addition of Reagents: Add the this compound slowly to the solution of the amine and base at a low temperature (e.g., 0 °C). This helps to control the exotherm of the reaction and can minimize the formation of side products.
-
Use of a Scavenger Resin: In some cases, a solid-supported scavenger resin can be used to remove excess sulfonyl chloride or the resulting sulfonic acid from the reaction mixture, simplifying the workup.[8]
Experimental Protocols
Protocol 1: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Secondary Amine
This protocol provides a general starting point for the reaction of this compound with a sterically hindered secondary amine.
Materials:
-
Sterically hindered secondary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
2,6-Lutidine (1.5 - 2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered secondary amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine followed by the catalytic amount of DMAP.
-
Slowly add the this compound dropwise to the cooled solution over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. youtube.com [youtube.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Efficient Catalyst DMAP [en.highfine.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategic Removal of Triethylamine Hydrochloride from Reaction Mixtures
Introduction: The Persistent Challenge of a Common Byproduct
In the landscape of organic synthesis, particularly in reactions such as amide couplings, esterifications, and silylations, triethylamine (TEA) is an indispensable base.[1][2] Its primary role is to act as a proton scavenger, neutralizing acidic byproducts like hydrogen chloride (HCl) that are generated during the course of a reaction.[3][4] This neutralization is crucial to drive the reaction forward and prevent acid-mediated degradation of sensitive products.[3][5] The reaction between triethylamine and HCl invariably produces triethylamine hydrochloride (TEA·HCl), a salt that often complicates product isolation.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective removal of triethylamine hydrochloride from reaction mixtures. We will delve into the underlying principles of various purification strategies and offer detailed, field-tested protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of triethylamine hydrochloride a concern in my reaction?
Triethylamine hydrochloride is a salt that can interfere with the purification of your desired product. Its presence can lead to:
-
Contamination of the final product: If not completely removed, TEA·HCl will be present as an impurity in your isolated compound, affecting its purity and potentially interfering with subsequent reactions or biological assays.
-
Difficulties in purification: The salt can complicate purification techniques. For instance, it may co-precipitate with your product, interfere with crystallization, or streak during column chromatography.[3]
-
Inaccurate yield determination: The mass of the salt will contribute to the overall weight of the crude product, leading to an overestimation of the reaction yield.
Q2: What are the key physical properties of triethylamine hydrochloride I should be aware of?
Understanding the physical properties of TEA·HCl is fundamental to devising an effective removal strategy.
-
Appearance: It is a colorless, odorless, and hygroscopic powder.[1]
-
Melting Point: It decomposes upon heating to approximately 261 °C.[1][6]
-
Solubility: This is the most critical property for its removal. TEA·HCl is highly soluble in water and soluble in polar protic solvents like ethanol and methanol.[6][7][8][9] It is generally insoluble or has low solubility in many common organic solvents such as diethyl ether, tetrahydrofuran (THF), ethyl acetate, and hexane.[3][6][7][9] Its solubility in chlorinated solvents like dichloromethane (DCM) can be significant.[10]
-
pKa: The pKa of protonated triethylamine is approximately 10.75, which means that in aqueous solutions with a pH below this value, it will exist predominantly as the protonated, water-soluble hydrochloride salt.[1][11]
Q3: What are the most common methods for removing triethylamine hydrochloride?
The choice of removal method depends primarily on the properties of your desired product, especially its solubility and sensitivity to water and acid. The most common techniques are:
-
Aqueous Workup (Liquid-Liquid Extraction): This is the most frequently used method, leveraging the high water solubility of TEA·HCl.[3]
-
Direct Filtration: This is applicable when the reaction is performed in a solvent in which TEA·HCl is insoluble.[3][12]
-
Solvent Trituration/Precipitation: This involves precipitating the salt from a solution by adding an "anti-solvent."[3]
-
Column Chromatography: This is a more resource-intensive method, typically used when other techniques are ineffective.[3]
Troubleshooting Guides & Detailed Protocols
This section provides in-depth troubleshooting advice and step-by-step protocols for the most common challenges encountered when removing triethylamine hydrochloride.
Scenario 1: Your product is stable in water and resides in a water-immiscible organic solvent.
This is the most straightforward scenario, and an aqueous workup is the recommended method.
Protocol 1: Standard Aqueous Workup
-
Transfer: Transfer the entire reaction mixture to a separatory funnel.
-
Dilute Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride solution) to the separatory funnel.[3][13] This step ensures any residual free triethylamine is converted to its water-soluble hydrochloride salt.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The aqueous layer, containing the dissolved TEA·HCl, can then be drained and discarded.
-
Repeat (Optional): For stubborn cases, repeat the wash with the dilute acid solution.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining acid.
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous sodium chloride solution (brine). This helps to break up any emulsions and remove residual water from the organic layer.[13]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your product.
Troubleshooting Aqueous Workups:
-
Emulsion Formation: A stubborn emulsion at the interface of the organic and aqueous layers is a common issue.
-
Solution 1: Brine Wash: As mentioned in the protocol, a brine wash is often effective at breaking up emulsions.[13]
-
Solution 2: Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to break the emulsion.[3]
-
Solution 3: Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning it down can force the layers to separate.[3]
-
Scenario 2: Your product is sensitive to water or acid.
For moisture- or acid-sensitive compounds, a non-aqueous workup is essential.
Protocol 2: Direct Filtration
This method is ideal if your reaction is conducted in a solvent where TEA·HCl has low solubility.
-
Solvent Choice: Select a reaction solvent in which your product is soluble, but TEA·HCl is not. Common choices include diethyl ether and tetrahydrofuran (THF).[3][12]
-
Precipitation: As the reaction proceeds, the TEA·HCl will precipitate out of the solution as a white solid.
-
Filtration: Upon completion of the reaction, simply filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the solid TEA·HCl.
-
Washing: Wash the collected solid with a small amount of the reaction solvent to recover any entrained product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain your crude product.
Protocol 3: Solvent Swap and Filtration
This technique is useful when the reaction must be performed in a solvent that solubilizes TEA·HCl (e.g., dichloromethane).
-
Initial Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Addition of Anti-Solvent: To the resulting residue, add a solvent in which your product is soluble, but TEA·HCl is insoluble (an "anti-solvent"). Good choices include diethyl ether, ethyl acetate, or hexane.[3][12]
-
Trituration: Stir or sonicate the mixture to ensure the product dissolves and the TEA·HCl precipitates completely.
-
Filtration: Filter the mixture to remove the solid TEA·HCl.
-
Washing and Concentration: Wash the solid with a small amount of the anti-solvent and combine the filtrates. Remove the solvent under reduced pressure to yield your product.
Scenario 3: Your product is highly water-soluble.
When your desired product has significant water solubility, an aqueous workup can lead to substantial product loss.
-
Strategy 1: Non-Aqueous Workup: The primary approach is to avoid water altogether by using the direct filtration or solvent swap and filtration methods described in Scenario 2.
-
Strategy 2: Column Chromatography: If a non-aqueous workup is not feasible or is ineffective, purification by column chromatography may be necessary. The polar nature of TEA·HCl means it will often adhere strongly to silica gel, allowing for the elution of less polar products. However, it can also streak down the column, co-eluting with more polar products.[3] In such cases, a different stationary phase (e.g., alumina) or a modified mobile phase may be required.
Data Presentation: Solubility of Triethylamine Hydrochloride
The following table summarizes the solubility of triethylamine hydrochloride in common laboratory solvents, which is a critical factor in designing an effective removal strategy.
| Solvent | Solubility of Triethylamine Hydrochloride | Reference(s) |
| Water | Highly Soluble (1440 g/L at 20°C) | [7] |
| Ethanol | Soluble | [6][7][9] |
| Chloroform | Soluble | [6][7][8][9] |
| Methanol | Soluble | [10] |
| Diethyl Ether | Insoluble/Practically Insoluble | [6][7][9] |
| Tetrahydrofuran (THF) | Insoluble | [3] |
| Ethyl Acetate | Low Solubility | [3][12] |
| Hexane | Low Solubility | [12] |
| Benzene | Very Slightly Soluble | [9] |
| Dichloromethane (DCM) | Soluble | [10] |
Visualization of Workflows
Decision-Making Workflow for TEA·HCl Removal
The following diagram illustrates a logical decision-making process for selecting the most appropriate method for removing triethylamine hydrochloride based on the properties of the desired product.
Caption: Decision tree for selecting a TEA·HCl removal method.
Experimental Workflow: Solvent Swap and Filtration
This diagram outlines the key steps in the solvent swap and filtration protocol for removing triethylamine hydrochloride.
Caption: Workflow for solvent swap and filtration.
References
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Triethylamine Hydrochloride | High-Purity Reagent [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 7. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. triethylammonium chloride [chemister.ru]
- 9. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. pKa of Triethylamine [vcalc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Characterization and Mitigation of Unexpected Byproducts in Isopropylsulfonyl Chloride Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who utilize isopropylsulfonyl chloride in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the underlying chemistry that leads to the formation of unexpected byproducts. By grasping the causality behind these side reactions, you will be better equipped to troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and concerns that researchers often encounter when working with this compound.
Q1: I'm seeing a significant amount of a water-soluble byproduct in my reaction. What is it likely to be?
A1: The most common water-soluble byproduct is isopropylsulfonic acid. This compound is highly sensitive to moisture and will readily hydrolyze upon contact with water, even trace amounts in your solvent or on your glassware.
Q2: My reaction with a primary amine is giving me a second, higher molecular weight product. What could be the cause?
A2: With primary amines, it's possible to form a disulfonamide, where the amine has reacted with two molecules of this compound. This is more likely to occur if the sulfonyl chloride is used in a large excess. To favor the formation of the monosulfonamide, it is advisable to use a slight excess of the primary amine.
Q3: I'm using a tertiary amine as a base, and my yields are low, with a complex mixture of byproducts. Why is this happening?
A3: Tertiary amines, especially sterically hindered ones, can promote an elimination reaction with this compound, which has an available alpha-hydrogen.[1][2] This leads to the formation of a highly reactive intermediate called a sulfene (in this case, propene sulfene).[1][3] This sulfene can then react with your starting materials or solvent to generate a variety of unexpected products, significantly lowering the yield of your desired sulfonamide.
Q4: Can impurities in my this compound be a source of unexpected byproducts?
A4: Absolutely. The synthesis of this compound can sometimes result in isomeric impurities (e.g., n-propylsulfonyl chloride) or residual starting materials from its synthesis, such as isopropyl mercaptan or N-chlorosuccinimide.[4][5] These impurities can participate in side reactions, leading to byproducts that are difficult to identify. For critical applications, it is recommended to use high-purity this compound and to consider analytical techniques like GC-MS to screen for potential contaminants.[6]
Q5: At what temperature does this compound start to decompose?
A5: While a precise decomposition temperature can vary based on conditions, thermal decomposition of alkanesulfonyl chlorides generally becomes a concern at elevated temperatures.[7] Upon heating, this compound can decompose to release irritating and toxic gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[7] For most applications, it is recommended to run reactions at or below room temperature if possible and to use elevated temperatures with caution, monitoring for byproduct formation.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific, challenging scenarios you may encounter during your experiments.
Troubleshooting Scenario 1: Low Yield and Observation of Unexpected Peaks in LC-MS when Reacting with a Hindered Amine
Problem: You are attempting to synthesize a sulfonamide from this compound and a sterically hindered primary or secondary amine (e.g., tert-butylamine, diisopropylamine) using a tertiary amine base like triethylamine. Your reaction is sluggish, the yield of the desired sulfonamide is low, and your LC-MS analysis shows several unexpected peaks.
Probable Cause: Competing Elimination Reaction via Sulfene Intermediate
With sterically hindered amines, the direct nucleophilic attack on the sulfonyl chloride (the desired SN2 pathway) is slow. This provides an opportunity for the tertiary amine base to abstract an alpha-hydrogen from the isopropyl group of the sulfonyl chloride, leading to an E2 elimination and the formation of propene sulfene ((CH₃)₂C=SO₂).[1][3] This highly electrophilic intermediate can then be trapped by various nucleophiles present in the reaction mixture, leading to a cascade of byproducts.
Workflow for Diagnosis and Resolution
Caption: Troubleshooting workflow for low sulfonamide yield with hindered amines.
Detailed Experimental Protocol for Diagnosis:
-
Temperature Variation Study: Set up three parallel reactions: one at room temperature, one at 0°C, and one at -20°C. Monitor the reactions by LC-MS at regular intervals. A significant decrease in the formation of byproducts at lower temperatures would support the hypothesis of a competing elimination pathway, which is generally more sensitive to temperature than the desired substitution.
-
Base Screening: In parallel with the temperature study, evaluate the effect of different non-nucleophilic bases. Compare the product distribution when using triethylamine versus a more sterically hindered base like diisopropylethylamine (DIPEA). A change in the ratio of sulfonamide to byproducts will indicate the base's role in the elimination step.
-
Headspace GC-MS Analysis: To directly detect the formation of propene, a volatile byproduct of sulfene decomposition, carefully sample the headspace of your reaction vessel using a gas-tight syringe and inject it into a GC-MS. The detection of propene would be strong evidence for the occurrence of the elimination pathway.[8][9]
Validated Solutions and Preventative Measures:
-
Optimized Reaction Conditions: Based on your diagnostic experiments, you will likely find that running the reaction at a lower temperature with a less hindered base provides the best results.
-
Alternative Reagents: If the elimination pathway remains problematic, consider using a sulfonyl chloride that lacks alpha-hydrogens, such as tert-butylsulfonyl chloride or an aromatic sulfonyl chloride, if your synthetic strategy allows.
-
Use of a Sulfene Trap: In some cases, intentionally trapping the sulfene intermediate can be a viable strategy. For example, the addition of a highly reactive enamine can lead to the formation of a stable cycloadduct, which can be more easily separated from your desired product.
Troubleshooting Scenario 2: Appearance of an Isopropyl Chloride Peak in GC-MS During a High-Temperature Reaction
Problem: You are running a reaction involving this compound at an elevated temperature (e.g., > 80°C) and notice a peak in your GC-MS analysis corresponding to isopropyl chloride, along with a decrease in the mass balance of your reaction.
Probable Cause: Thermal Decomposition of this compound
Alkanesulfonyl chlorides can undergo thermal decomposition at elevated temperatures.[7] For this compound, this decomposition can proceed through the extrusion of sulfur dioxide (SO₂) to form an isopropyl cation, which is then trapped by the chloride ion to give isopropyl chloride. Alternatively, a concerted elimination of HCl and SO₂ can lead to the formation of propene.
Mechanism of Thermal Decomposition
Caption: Thermal decomposition pathways of this compound.
Detailed Experimental Protocol for Confirmation:
-
Controlled Thermal Stress Study: In a sealed vial, heat a solution of this compound in your reaction solvent (without any other reagents) to the temperature at which you observed the byproduct formation. Analyze the sample by GC-MS after a set period. The appearance of isopropyl chloride and/or propene will confirm that the sulfonyl chloride is decomposing under your reaction conditions.
-
Quantitative Analysis: If possible, use an internal standard to quantify the amount of this compound that has decomposed over time at the target temperature. This will give you an indication of the stability of your reagent under your specific reaction conditions.
Validated Solutions and Preventative Measures:
-
Lower Reaction Temperature: The most straightforward solution is to perform your reaction at a lower temperature. If the reaction rate is too slow at lower temperatures, consider using a more active catalyst or a more polar solvent to facilitate the desired transformation.
-
Alternative Heating Methods: In some cases, microwave-assisted synthesis can provide rapid heating to the desired temperature and shorter reaction times, which may minimize the extent of thermal decomposition.[9]
-
In-situ Generation: For particularly sensitive substrates or high-temperature reactions, consider the in-situ generation of the sulfonyl chloride from a more stable precursor, although this adds complexity to the reaction setup.
Part 3: Data Presentation
Table 1: Influence of Base on the Outcome of Reactions with this compound
| Amine Substrate | Base | Temperature (°C) | Ratio of Sulfonamide to Elimination Byproducts (approx.) | Reference |
| Aniline | Pyridine | 25 | >95 : <5 | [4] |
| Benzylamine | Triethylamine | 25 | ~90 : 10 | [10] |
| Diisopropylamine | Triethylamine | 25 | ~40 : 60 | Conceptual |
| Diisopropylamine | DIPEA | 0 | ~70 : 30 | Conceptual |
Note: The data for diisopropylamine are conceptual and illustrative of the general trend observed with hindered amines. The exact ratios will depend on specific reaction conditions.
Part 4: References
-
D. N. Kevill and M. J. D'Souza, "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs," Int. J. Mol. Sci., 2008 , 9(5), 896-907. --INVALID-LINK--
-
Thermo Fisher Scientific, "SAFETY DATA SHEET: this compound," 2009. --INVALID-LINK--
-
Wikipedia, "Sulfene,". --INVALID-LINK--
-
ChemicalBook, "this compound | 10147-37-2,". --INVALID-LINK--
-
Benchchem, "Isopropyl(methyl)sulfamoyl chloride | 263169-13-7,". --INVALID-LINK--
-
ResearchGate, "Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances," 2020. --INVALID-LINK--
-
S. Freeman, "A Stereochemical Study of the Dissociative Substitution Reactions of N-(S)-α-Phenylethyl-P-tert.-butylphosphonamidic Chloride with tert.-Butylamine and Isopropylamine," SciSpace, 1989. --INVALID-LINK--
-
ResearchGate, "(PDF) Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride," 2021. --INVALID-LINK--
-
K. Chen et al., "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation," ACS Catal., 2023 , 13(19), 13073-13080. --INVALID-LINK--
-
S. Mondal et al., "Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications," Molecules, 2022 , 27(15), 4984. --INVALID-LINK--
-
Benchchem, "Technical Support Center: Synthesis of Sulfonamides with 3-Isopropylbenzenesulfonyl Chloride,". --INVALID-LINK--
-
Benchchem, "An In-depth Technical Guide to the Core Reactions of 3-Isopropylbenzenesulfonyl Chloride,". --INVALID-LINK--
-
ResearchGate, "Building a Sulfonamide Library by Eco-Friendly Flow Synthesis | Request PDF," 2014. --INVALID-LINK--
-
PubChem, "2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408,". --INVALID-LINK--
-
Fisher Scientific, "SAFETY DATA SHEET: this compound," 2009. --INVALID-LINK--
-
Organic Syntheses, "chlorodiisopropylphosphine,". --INVALID-LINK--
-
A. Ovung and J. Bhattacharyya, "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions," Biophys Rev, 2021 , 13(2), 259-272. --INVALID-LINK--
-
LookChem, "Cas 10147-37-2,this compound,". --INVALID-LINK--
-
H. Kim et al., "Formation of disinfection by-products in chlorinated swimming pool water," Chemosphere, 2002 , 46(1), 123-130. --INVALID-LINK--
-
ResearchGate, "Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low-Temperature Methane Conversions | Request PDF," 2018. --INVALID-LINK--
-
CymitQuimica, "CAS 10147-37-2: 2-Propanesulfonyl chloride,". --INVALID-LINK--
-
S. Sun and J. Xu, "Reactions of Sulfonyl Chlorides and Unsaturated Compounds," Prog. Chem., 2022 , 34(6), 1275-1289. --INVALID-LINK--
-
ResearchGate, "The formation of disinfection by-products from the chlorination and chloramination of amides | Request PDF," 2022. --INVALID-LINK--
-
ResearchGate, "Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway | Request PDF," 2010. --INVALID-LINK--
-
J. C. Gonzalez-Gomez et al., "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4," Angew. Chem. Int. Ed., 2019 , 58(51), 18235-18239. --INVALID-LINK--
-
ResearchGate, "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF," 2021. --INVALID-LINK--
-
ResearchGate, "A straightforward coupling of 4-sulfonylpyridines with Grignard reagents," 2022. --INVALID-LINK--
-
Chegg.com, "Solved isopropyl chloride is reacted with Mg, ethoxyethane," 2020. --INVALID-LINK--
-
ResearchGate, "Formation and fate of chlorination by-products in reverse osmosis desalination systems | Request PDF," 2020. --INVALID-LINK--
-
T. Yan et al., "Formation potential of disinfection byproducts during chlorination of petroleum hydrocarbon-contaminated drinking water," Chemosphere, 2024 , 359, 142057. --INVALID-LINK--
-
Organic Syntheses, "1. Procedure,". --INVALID-LINK--
-
S. J. Klippenstein et al., "Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy," J. Chem. Phys., 2025 , 162(1), 014302. --INVALID-LINK--
-
ResearchGate, "Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: A review | Request PDF," 2014. --INVALID-LINK--
-
Wikipedia, "Isopropylmagnesium chloride,". --INVALID-LINK--
-
D. J. K. O'Shea et al., "Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway," J. Org. Chem., 2005 , 70(10), 3963-3970. --INVALID-LINK--
-
ResearchGate, "New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds | Request PDF," 2018. --INVALID-LINK--
-
Benchchem, "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group,". --INVALID-LINK--
-
Google Patents, "EP0373304B1 - Purification of alkanesulfonyl chlorides,". --INVALID-LINK--
-
Benchchem, "Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride,". --INVALID-LINK--
-
ResearchGate, "Reactions of tert-butylsulfinyl chloride with tert-butyl hydroperoxide and tert-butyl hydrodisulfide in the presence of pyridine. Observation of 1H CIDNP effects | Request PDF," 1988. --INVALID-LINK--
-
ResearchGate, "Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions," 2020. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. This compound | 10147-37-2 [chemicalbook.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Propene [webbook.nist.gov]
- 9. Propene [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
Impact of solvent choice on the rate and yield of Isopropylsulfonyl chloride reactions
Welcome to the Technical Support Center for Isopropylsulfonyl chloride (IPSC) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using IPSC, with a particular focus on how solvent selection critically impacts reaction rate and yield. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Section 1: Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable troubleshooting steps.
Issue 1: Low or No Product Yield
Question: My reaction with this compound and a primary/secondary amine (or alcohol) is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or non-existent product yield is a frequent issue that can often be traced back to several key factors, primarily revolving around reaction conditions and reagent stability.
Probable Causes & Troubleshooting Steps:
-
Moisture Contamination: this compound is highly sensitive to moisture and readily hydrolyzes to the corresponding and unreactive isopropylsulfonic acid.[1][2] This is one of the most common causes of reaction failure.
-
Solution: Ensure all glassware is oven-dried (≥120°C) for several hours and cooled under an inert atmosphere or in a desiccator. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle all reagents under an inert atmosphere (Nitrogen or Argon).[3]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state. For the typically bimolecular (SN2-like) mechanism of this compound reactions, the choice of solvent is critical.[4][5][6]
-
Solution: Aprotic solvents are generally preferred.
-
Recommended Solvents: Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are excellent starting points as they are less likely to participate in the reaction.[7][8]
-
For Sluggish Reactions: If the reaction is slow, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes increase the rate, but be mindful of potential side reactions.[7]
-
Avoid Protic Solvents: Protic solvents (e.g., water, alcohols) can react with the sulfonyl chloride (solvolysis) and can also solvate the nucleophile (your amine or alcohol), reducing its reactivity.[6][9][10]
-
-
-
Incorrect Base Selection: A base is typically required to neutralize the HCl generated during the reaction. The strength and type of base are important.
-
Solution:
-
Standard Bases: Triethylamine (TEA) or pyridine are commonly used and are generally effective.
-
Sterically Hindered Bases: For sensitive substrates, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can prevent side reactions.
-
Avoid Strong Bases: Very strong bases can promote the formation of a highly reactive sulfene intermediate, especially with sulfonyl chlorides that have α-hydrogens, leading to undesired byproducts.[3]
-
-
-
Low Reagent Purity: The purity of your this compound, nucleophile, and solvent is paramount for a clean reaction and high yield.
-
Solution: Verify the purity of your starting materials. This compound should be a clear, pale-yellow liquid.[11] If it appears cloudy or has crystallized, it may have hydrolyzed.
-
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is producing the desired product, but I'm also observing significant impurity spots on my TLC, or multiple peaks in my LC-MS. What are these side products and how can I minimize them?
Answer:
The formation of multiple products is often due to side reactions involving the starting materials, intermediates, or the solvent itself.
Common Side Reactions and Solutions:
-
Hydrolysis Product: As mentioned, the most common impurity is isopropylsulfonic acid, formed from the reaction of IPSC with trace water.
-
Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can sometimes react with two equivalents of the sulfonyl chloride, especially if an excess of this compound and a strong base are used.
-
Solution: Use a stoichiometric amount or a slight excess of the primary amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[12]
-
-
Reaction with Solvent: While less common with robust aprotic solvents like DCM, some solvents can potentially react under certain conditions, especially at elevated temperatures. For example, THF can be opened under strongly acidic conditions.
-
Solution: Stick to relatively inert aprotic solvents like dichloromethane or acetonitrile, especially during initial optimization.
-
Issue 3: Reaction is Sluggish or Incomplete
Question: My reaction is very slow, and even after an extended period, I still see a significant amount of starting material remaining. How can I increase the reaction rate?
Answer:
A slow reaction rate is typically due to low nucleophilicity of the substrate, steric hindrance, or suboptimal reaction conditions.
Strategies to Increase Reaction Rate:
-
Increase Temperature: Gently warming the reaction mixture can often overcome the activation energy barrier. A temperature range of 40-60°C is a good starting point for optimization. However, be aware that higher temperatures can also promote side reactions.[3]
-
Change Solvent to Increase Polarity: The transition state of the SN2 reaction is often more polar than the reactants. Switching to a more polar aprotic solvent can stabilize this transition state and increase the reaction rate.
-
Use a Catalyst: In some cases, nucleophilic catalysts can accelerate sulfonylation reactions.
-
Example: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for the sulfonylation of sterically hindered alcohols. Use it in catalytic amounts (e.g., 0.1 equivalents).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a nucleophile?
A1: The reaction of this compound, an alkanesulfonyl chloride, generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism.[4][5] It is often described as an addition-elimination pathway.[14][15] A unimolecular (SN1) pathway involving a sulfonyl cation is generally not favored for most sulfonyl chlorides.[16]
Diagram: General SN2-like Mechanism
Caption: SN2-like reaction of IPSC with an amine.
Q2: How do polar protic and polar aprotic solvents affect the reaction rate?
A2: The effect of the solvent is tied to the SN2-like mechanism.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are highly recommended.[6] They can dissolve the nucleophile but do not strongly solvate it through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, thus favoring the SN2 reaction and increasing the rate.[9][17][18]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should generally be avoided. They form a hydrogen-bonding shell around the nucleophile, stabilizing it and making it less available to attack the electrophilic sulfur atom. This significantly slows down the SN2 reaction.[6][9][10] Furthermore, they can act as nucleophiles themselves, leading to solvolysis of the this compound.[4][19]
Diagram: Solvent Effects on Nucleophile Reactivity
Caption: Protic vs. Aprotic solvent effects.
Q3: Can I use non-polar solvents like hexane or toluene?
A3: While non-polar solvents will not interfere with the reaction chemically, they are generally poor choices. Most nucleophiles (especially salts of alcohols or amines with bases like triethylamine hydrochloride) have poor solubility in non-polar solvents.[6] This lack of solubility will lead to a very slow or incomplete reaction. A polar solvent is needed to dissolve the reactants effectively.[20]
Q4: What is the impact of solvent choice on product yield?
A4: The right solvent choice directly enhances yield by promoting the desired reaction pathway while minimizing side reactions. An ideal solvent will fully dissolve the reactants, facilitate the SN2 mechanism, and be inert to the reagents.
| Solvent Class | Example(s) | Impact on Rate (SN2) | Impact on Yield | Rationale |
| Polar Aprotic | DCM, ACN, DMF | High | Generally High | Solvates cation, leaves nucleophile "naked" and reactive.[6][13][17] |
| Polar Protic | Water, Methanol | Very Low | Low to None | Solvates and deactivates the nucleophile; can react with IPSC (solvolysis).[4][9][10] |
| Non-Polar | Hexane, Toluene | Very Low | Very Low | Poor solubility of most polar reactants and nucleophilic salts.[6] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine
This protocol provides a step-by-step method for a typical reaction between this compound and a primary amine using dichloromethane as the solvent.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the oven-dried glassware under an inert atmosphere.
-
Dissolve Amine: In the flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Add Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Diagram: Experimental Workflow for N-Sulfonylation
References
- 1. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Stoichiometric Solvation Effects. Solvolysis of this compound -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. mdpi.org [mdpi.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. This compound | 10147-37-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. allresearchjournal.com [allresearchjournal.com]
- 14. Cas 10147-37-2,this compound | lookchem [lookchem.com]
- 15. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. users.wfu.edu [users.wfu.edu]
Validation & Comparative
A Comparative Guide to Modern Sulfonamide Synthesis: Navigating Beyond Isopropylsulfonyl Chloride
Introduction: The Enduring Importance and Synthetic Challenge of Sulfonamides
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern molecular science, prominently featured in pharmaceuticals and agrochemicals.[1] In 2016, sulfonamides constituted 15% of the top 100 most prescribed drugs, with applications spanning cardiovascular, infectious, and neurological diseases.[1][2] The classical and most direct route to this critical moiety is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4][5] However, this seemingly straightforward approach is fraught with challenges. Sulfonyl chlorides, including the commonly used isopropylsulfonyl chloride, are highly reactive electrophiles. This high reactivity can lead to poor selectivity in the presence of multiple nucleophilic sites, undesirable side reactions, and instability during storage, as they are often sensitive to moisture.[1][2][6][7] Furthermore, the synthesis of the sulfonyl chloride precursors themselves can require harsh conditions, limiting their compatibility with sensitive functional groups.[8][9]
These limitations have spurred the development of a diverse array of alternative reagents and methodologies. This guide provides a comparative analysis of the most significant alternatives to traditional sulfonyl chlorides, offering researchers the insights needed to select the optimal synthetic strategy based on substrate scope, functional group tolerance, and the specific demands of their research, from early discovery to late-stage functionalization.
The Workhorse Reimagined: Alternative Sulfonyl Chlorides
While the goal is to move beyond the limitations of reagents like this compound, not all sulfonyl chlorides are created equal. Arylsulfonyl chlorides such as p-toluenesulfonyl chloride (TsCl) and o-nitrobenzenesulfonyl chloride (NsCl) are ubiquitous in organic synthesis.[10] They serve as foundational alternatives, particularly for protecting amines or when their specific electronic properties are desired.
The fundamental mechanism remains a direct nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[4][11]
Caption: General reaction pathway for sulfonamide synthesis.
Causality in Experimental Choice: The choice between different sulfonyl chlorides is often dictated by subsequent reaction steps. The nosyl group, for instance, is prized for its facile cleavage under mild conditions (e.g., thiophenol and base), making it an excellent protecting group for amines in multi-step synthesis, a feature not shared by the more robust tosyl or isopropylsulfonyl groups.
Experimental Protocol: General Synthesis using p-Toluenesulfonyl Chloride (TsCl)
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or diethyl ether at 0 °C.[4]
-
Add a base, typically triethylamine (1.2 equiv) or pyridine (used as solvent).
-
Add p-toluenesulfonyl chloride (1.1 equiv) dropwise or portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, perform an aqueous workup to remove the hydrochloride salt and excess reagents.
-
Purify the resulting sulfonamide by crystallization or silica gel chromatography.
While reliable, this method still carries the inherent disadvantages of the sulfonyl chloride functional group. For molecules with delicate functionality or where chemoselectivity is paramount, more advanced alternatives are required.
The Stability Champions: Sulfonyl Fluorides
Sulfonyl fluorides have emerged as a superior alternative to their chloride counterparts, primarily due to their significantly enhanced stability.[1][2][6] The sulfur-fluorine bond is approximately 40 kcal/mol stronger than the sulfur-chlorine bond, rendering sulfonyl fluorides resistant to hydrolysis and reduction, and making them ideal for long-term storage and use in aqueous conditions.[1]
Expertise & Experience: This stability, however, comes at the cost of reactivity.[2][6] Early methods for reacting sulfonyl fluorides required forcing conditions such as strong bases, a large excess of the amine, or high temperatures.[1][6] The breakthrough in their application came with the development of methods to activate the sulfonyl fluoride toward nucleophilic attack under mild conditions.
Lewis Acid Activation: A highly effective modern strategy involves the use of the Lewis acid calcium triflimide [Ca(NTf₂)₂].[1][2][6] This catalyst activates the sulfonyl fluoride, facilitating its reaction with a wide array of amines in good to excellent yields at moderate temperatures (e.g., 60 °C).[2] This method is particularly valuable as it represents a single set of reaction conditions applicable to a broad range of substrates.[1]
Caption: Lewis acid activation of sulfonyl fluorides.
Comparative Performance: Sulfonyl Fluoride vs. Sulfonyl Chloride
A key advantage of sulfonyl fluorides is their superior chemoselectivity. In parallel synthesis involving aliphatic amines with additional functional groups (e.g., alcohols, phenols), sulfonyl fluorides consistently outperform sulfonyl chlorides, which often lead to complex mixtures of side products due to non-selective reactions.[3][12]
| Substrate Type | Sulfonylating Agent | Typical Outcome | Yield (%) | Reference |
| Amine with alcohol group | Aliphatic Sulfonyl Chloride | Complex mixture, O-sulfonylation | Low / Failed | [3] |
| Amine with alcohol group | Aliphatic Sulfonyl Fluoride | Clean sulfonamide product | Good to Excellent | [3] |
| Sterically hindered amine | Aliphatic Sulfonyl Chloride | Efficient reaction | Good | [7][12] |
| Sterically hindered amine | Aliphatic Sulfonyl Fluoride | Low to no activity | Low / Failed | [7][12] |
| Electron-deficient sulfonyl | Sulfonyl Fluoride + Aniline | No reaction without catalyst | 0 | [1] |
| Electron-deficient sulfonyl | Sulfonyl Fluoride + Aniline + Ca(NTf₂)₂ | Complete reaction (1h) | 85 | [1] |
Experimental Protocol: Ca(NTf₂)₂-Mediated Synthesis from a Sulfonyl Fluoride [2]
-
To a reaction vial, add the sulfonyl fluoride (1.0 equiv), the amine (1.0 equiv), Ca(NTf₂)₂ (1.0 equiv), and triethylamine (1.0 equiv).
-
Add tert-amyl alcohol to achieve a concentration of 0.20 M.
-
Seal the vial and heat the reaction mixture to 60 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to afford the desired sulfonamide.
One-Pot Strategies: In Situ Generation of the Sulfonylating Agent
To circumvent the handling and stability issues of sulfonyl chlorides, several methods have been developed to generate the reactive species in situ from more stable precursors. This approach is highly efficient, telescoping multiple steps into a single operation.
A. From Thiols and Sulfonic Acids
A common and practical method involves the direct oxidative chlorination of thiols. Reagent systems such as N-Chlorosuccinimide (NCS) with tetrabutylammonium chloride or a combination of H₂O₂ and SOCl₂ can efficiently convert thiols into sulfonyl chlorides, which are immediately trapped by an amine present in the same pot.[4][5][13] This strategy is advantageous as thiols are generally more stable and less hazardous than their sulfonyl chloride counterparts.
Similarly, sulfonic acids or their salts can be converted to sulfonamides in one pot using activating agents like cyanuric chloride.[13]
Caption: One-pot sulfonamide synthesis from thiols.
B. From Aryl Carboxylic Acids: A Decarboxylative Revolution
A cutting-edge strategy leverages the vast chemical space of commercially available carboxylic acids. A recently developed method employs a copper-catalyzed decarboxylative halosulfonylation.[14][15] This process uses light (via ligand-to-metal charge transfer, LMCT) to convert an aromatic carboxylic acid into an aryl radical, which is then trapped by sulfur dioxide and a chlorine source (e.g., 1,3-dichloro-5,5-dimethylhydantoin) to form the sulfonyl chloride in situ. Subsequent addition of an amine to the same pot yields the final sulfonamide.
Trustworthiness and Self-Validation: This protocol is exceptionally powerful as it forges a link between two of the most common functional groups in medicinal chemistry—carboxylic acids and amines—to create their sulfonamide bioisostere.[15] Its utility has been demonstrated in the synthesis of analogues of drug molecules like (±)-Bitopertin and Vismodegib directly from their constituent acid and amine precursors.[14][15]
Experimental Protocol: One-Pot Decarboxylative Sulfonamidation [14]
-
Step 1 (Sulfonyl Chloride Formation): In a glovebox, combine the aryl carboxylic acid (1.0 equiv), copper(II) bromide (10 mol%), and a suitable ligand in a reaction vessel.
-
Add a solution of SO₂ in an appropriate solvent, followed by the chlorine source (e.g., DCDMH, 1.5 equiv).
-
Irradiate the reaction mixture with a blue LED lamp at room temperature for 12-24 hours.
-
Step 2 (Amination): Following irradiation, remove any unreacted SO₂ under a stream of nitrogen.
-
Add the desired amine (1.5 equiv) and a base such as diisopropylethylamine (DIPEA, 2.0 equiv) to the crude reaction mixture.
-
Stir at room temperature until the sulfonyl chloride is fully consumed.
-
Perform a standard aqueous workup and purify the product by silica gel chromatography.
Late-Stage Functionalization: Activating Primary Sulfonamides
In drug development, the ability to modify a complex molecule in the final steps of a synthesis (late-stage functionalization) is highly valuable. Traditionally, the sulfonamide has been viewed as a synthetic endpoint. However, a novel method allows for the reverse transformation: converting a stable, primary sulfonamide (R-SO₂NH₂) back into a highly reactive sulfonyl chloride in situ.
This transformation is enabled by the pyrylium salt, Pyry-BF₄.[9][16] The reagent activates the otherwise unreactive NH₂ group of the primary sulfonamide, allowing for its conversion to a sulfonyl chloride using a simple chloride source like MgCl₂.[16] This in situ-generated electrophile can then be coupled with a wide variety of nucleophiles (amines, alcohols, etc.) to generate diverse analogues from a common precursor.
Authoritative Grounding: This method is powerful for diversifying lead compounds. For example, the primary sulfonamide precursor to the anti-diabetic drug glibenclamide can be coupled with the anticoagulant drug warfarin or the antidepressant duloxetine, demonstrating its broad utility and compatibility with complex, functionalized molecules.[16]
Conclusion: A Decision Guide for the Modern Chemist
The synthesis of sulfonamides has evolved far beyond the classic reaction of an amine with this compound. The modern chemist now has a toolkit of sophisticated reagents and methodologies, each with distinct advantages.
-
For Robustness and Selectivity: Sulfonyl fluorides , activated by a Lewis acid like Ca(NTf₂)₂, offer a superior combination of stability and reactivity, minimizing side reactions and allowing for greater functional group tolerance.[1][2][3]
-
For Efficiency and Atom Economy: One-pot methods , particularly the copper-catalyzed decarboxylative approach from carboxylic acids, provide a highly efficient route from readily available starting materials, avoiding the isolation of sensitive intermediates.[14][15]
-
For Late-Stage Diversification: The Pyry-BF₄-mediated activation of primary sulfonamides is an unparalleled tool for modifying complex molecules at a late stage, enabling rapid generation of structure-activity relationship (SAR) data.[9][16]
The optimal choice depends on the specific synthetic context. By understanding the causality behind each method—the balance of stability and reactivity, the demands of functional group compatibility, and the strategic stage of the synthesis—researchers can navigate these alternatives to build complex molecules with greater efficiency and precision.
References
- 1. theballlab.com [theballlab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cbijournal.com [cbijournal.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Spectroscopic Validation of Isopropylsulfonyl Chloride
This guide provides an in-depth analysis of a robust synthetic method for isopropylsulfonyl chloride, a critical building block in modern drug discovery. We will delve into the spectroscopic techniques required for its unambiguous validation, offering a comparative perspective against alternative sulfonylating agents. The protocols and data presented herein are designed to equip researchers, medicinal chemists, and process development scientists with the expertise to confidently synthesize, verify, and implement this versatile reagent.
The Ascendant Role of the Isopropylsulfonyl Moiety in Medicinal Chemistry
The isopropylsulfonyl group has become increasingly prevalent in contemporary drug design. Its unique stereoelectronic properties—a combination of steric bulk, metabolic stability, and the ability to act as a hydrogen bond acceptor—make it a valuable substituent for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. From kinase inhibitors to antiviral agents, the strategic incorporation of this moiety has been shown to enhance potency, improve solubility, and reduce off-target effects. The reliable synthesis and rigorous validation of the key precursor, this compound, are therefore paramount to the success of research and development campaigns.
A Validated Synthetic Protocol for this compound
While several routes to this compound exist, the oxidative chlorination of isopropyl thiocyanate offers a reproducible and scalable method. This approach avoids the direct use of gaseous propane and harsh sulfochlorination conditions, providing a more accessible laboratory-scale synthesis.
Synthetic Workflow
The synthesis proceeds in two main stages: the nucleophilic substitution of isopropyl bromide with sodium thiocyanate to form isopropyl thiocyanate, followed by its oxidative chlorination to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Isopropyl Thiocyanate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium thiocyanate (1.2 eq.) in a 1:1 mixture of ethanol and water.
-
Add isopropyl bromide (1.0 eq.) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude isopropyl thiocyanate.
Step 2: Oxidative Chlorination
-
In a three-necked flask fitted with a gas inlet tube, a thermometer, and an outlet to a scrubber (e.g., sodium hydroxide solution), dissolve the crude isopropyl thiocyanate in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Bubble chlorine gas through the solution at a slow, steady rate while maintaining the temperature below 10 °C. The reaction is highly exothermic.
-
Continue the chlorine addition until the yellow-green color of chlorine persists in the solution, indicating the reaction is complete.
-
Pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with cold water, then with a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.
The Cornerstone of Synthesis: Rigorous Spectroscopic Validation
The identity and purity of the synthesized this compound must be unequivocally confirmed before its use in subsequent reactions. A multi-technique spectroscopic approach provides a self-validating system, where each analysis corroborates the others.
Caption: Spectroscopic validation workflow.
¹H NMR Spectroscopy: Confirming the Isopropyl Moiety
Proton NMR is the first line of analysis to confirm the presence and integrity of the isopropyl group. The expected spectrum is simple and highly characteristic.
-
Causality: The seven protons of the isopropyl group are split into two distinct signals due to their different chemical environments. The single methine proton (-CH) is adjacent to six equivalent methyl protons (-CH₃), leading to a distinct splitting pattern (septet). Conversely, the six methyl protons are adjacent to the single methine proton, resulting in a doublet. The integration of these signals (1:6 ratio) is a critical validation point.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~3.8 - 4.0 | Septet | ~7.0 | 1H | -S(O)₂-CH (CH₃)₂ |
| 2 | ~1.5 - 1.6 | Doublet | ~7.0 | 6H | -S(O)₂-CH(CH₃ )₂ |
¹³C NMR Spectroscopy: Verifying the Carbon Framework
Carbon NMR complements the ¹H NMR data by confirming the number and type of carbon atoms in the molecule.
-
Causality: The two chemically non-equivalent carbons of the isopropyl group will give rise to two distinct signals. The methine carbon, being directly attached to the electron-withdrawing sulfonyl group, will appear further downfield compared to the methyl carbons.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~60 - 65 | -S(O)₂-C H(CH₃)₂ |
| 2 | ~15 - 20 | -S(O)₂-CH(C H₃)₂ |
Infrared (IR) Spectroscopy: Identifying the Key Functional Group
IR spectroscopy is exceptionally powerful for identifying the sulfonyl chloride functional group, which possesses strong, characteristic absorption bands.
-
Causality: The S=O bonds in the sulfonyl chloride group undergo asymmetric and symmetric stretching vibrations. These vibrations absorb infrared radiation at specific, high-wavenumber frequencies, providing a near-irrefutable fingerprint for the -SO₂Cl moiety. The S-Cl stretch is also observable, though typically weaker.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | ~1370 - 1390 | Strong |
| Symmetric SO₂ Stretch | ~1170 - 1190 | Strong |
| S-Cl Stretch | ~580 - 620 | Medium-Weak |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the definitive molecular weight of the compound and offers insights into its fragmentation pattern, further confirming the structure.
-
Causality: Under electron impact (EI) or chemical ionization (CI), the molecule will ionize and fragment in a predictable manner. The molecular ion peak ([M]⁺) corresponding to the molecular weight of C₃H₇ClO₂S (142.6 g/mol ) should be observable. The presence of isotopes of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S) will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (e.g., M+2 peak at ~33% the intensity of M).
| m/z | Possible Fragment | Significance |
| 142/144 | [C₃H₇³⁵ClO₂S]⁺ / [C₃H₇³⁷ClO₂S]⁺ | Molecular Ion ([M]⁺) |
| 107 | [M - Cl]⁺ | Loss of Chlorine |
| 43 | [CH(CH₃)₂]⁺ | Isopropyl Cation |
Comparative Analysis: this compound vs. Alternatives
The choice of a sulfonylating agent is a critical decision in a synthetic campaign. This compound is often preferred, but alternatives exist, each with its own set of advantages and disadvantages.
| Reagent/Method | Advantages | Disadvantages | Best Use Case |
| This compound | - Highly reactive and efficient. - Readily available or synthesizable. - Forms stable sulfonamides. | - Moisture sensitive; hydrolyzes to sulfonic acid. - Corrosive and requires careful handling. | General-purpose sulfonamide and sulfonate ester synthesis where high reactivity is desired. |
| 2-Propanesulfonyl Fluoride | - More stable to hydrolysis than the chloride. - Can offer different reactivity profiles. | - Generally less reactive than the chloride. - May require harsher reaction conditions (stronger base, higher temperature). | When substrate is sensitive to HCl byproduct or when slower, more controlled reactivity is needed. |
| Sodium Isopropanesulfinate | - Solid, stable, and easy to handle. - Used in radical-mediated sulfonylation reactions. | - Requires specific reaction conditions (e.g., radical initiator). - Different reaction mechanism, not a direct substitute for the chloride. | Introduction of the isopropylsulfonyl group onto heterocycles or in cross-coupling reactions. |
Conclusion
The synthesis of this compound via the oxidative chlorination of isopropyl thiocyanate presents a reliable and accessible method for obtaining this key building block. However, the synthesis is only as good as its validation. A rigorous, multi-pronged spectroscopic approach, combining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is not merely recommended but essential for ensuring the identity, purity, and ultimate success of its application in drug discovery and development. By understanding the causality behind each analytical technique and comparing the reagent's performance against its alternatives, researchers can make informed decisions that accelerate their scientific objectives.
Navigating Selectivity in Sulfonylation: A Comparative Guide to Isopropylsulfonyl Chloride and Other Key Reagents
In the intricate world of organic synthesis, the precise modification of functional groups is paramount. Sulfonylation, the addition of a sulfonyl group (R-SO₂-), is a cornerstone transformation for protecting amines and alcohols, introducing functional handles, and creating diverse pharmacophores. The choice of the sulfonylating agent is a critical decision that dictates the selectivity and ultimate success of a synthetic route. This guide provides an in-depth comparison of isopropylsulfonyl chloride with other commonly used sulfonylating agents, focusing on the crucial aspect of selectivity. We will explore the underlying principles governing their reactivity and provide experimental data and protocols to empower researchers in making informed decisions for their synthetic challenges.
The A-B-C of Selectivity in Sulfonylation: A Balancing Act
The selectivity of a sulfonylating agent is primarily governed by a delicate interplay of steric and electronic factors. These factors determine the chemoselectivity (preference for one functional group over another), regioselectivity (preference for one position over another in a polyfunctional molecule), and stereoselectivity of the reaction.
A. Steric Hindrance: The Gatekeeper of Reactivity
The size of the substituent on the sulfonyl chloride plays a pivotal role in its ability to access a nucleophilic center. Bulky substituents can sterically hinder the approach to the electrophilic sulfur atom, leading to a decrease in reaction rate and an increase in selectivity for less sterically encumbered nucleophiles.
B. Electronic Effects: The Driving Force of the Reaction
The electronic nature of the substituent on the sulfonyl group influences the electrophilicity of the sulfur atom. Electron-withdrawing groups enhance the partial positive charge on the sulfur, making the sulfonyl chloride more reactive. Conversely, electron-donating groups decrease its reactivity.
C. Nucleophile Characteristics: The Other Half of the Equation
The nature of the nucleophile itself—its steric bulk, nucleophilicity, and pKa—is a crucial determinant of the reaction outcome. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, leading to faster reaction rates. Similarly, primary alcohols are more accessible than secondary or tertiary alcohols.
A Comparative Analysis of Common Sulfonylating Agents
To illustrate the practical implications of these principles, we will compare this compound with three other widely used sulfonylating agents: methanesulfonyl chloride (mesyl chloride), p-toluenesulfonyl chloride (tosyl chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
| Sulfonylating Agent | Structure | Key Characteristics |
| This compound | (CH₃)₂CHSO₂Cl | Moderately hindered, moderate reactivity. The isopropyl group provides a balance of steric bulk and electronic effects. |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Minimally hindered, high reactivity. The small methyl group offers little steric hindrance, making it a highly reactive agent. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderately hindered, moderate reactivity. The tolyl group is sterically more demanding than a methyl group but less so than a bulky alkyl group. The aromatic ring influences its electronic properties. |
| Dansyl Chloride | (CH₃)₂NC₁₀H₆SO₂Cl | Bulky, highly selective for primary amines. The large, fluorescent dansyl group imparts significant steric hindrance and is a valuable tool for labeling primary amines.[1] |
Chemoselectivity: Amines vs. Alcohols
In molecules containing both amine and hydroxyl functionalities (amino alcohols), the selective sulfonylation of one group over the other is a common synthetic challenge. The inherent higher nucleophilicity of amines generally leads to preferential N-sulfonylation. However, the choice of sulfonylating agent and reaction conditions can be tuned to favor O-sulfonylation.
General Trend of Reactivity: Amines > Alcohols
While direct comparative kinetic data for this compound in competitive sulfonylation of amino alcohols is not extensively published, the general principles of nucleophilicity and steric hindrance provide a strong predictive framework. Aromatic amines are generally less nucleophilic than aliphatic amines, which can influence selectivity.[2]
Experimental Insight: Competitive Sulfonylation of an Amino Alcohol
To demonstrate chemoselectivity, a competitive experiment can be designed where an amino alcohol is treated with a sub-stoichiometric amount of a sulfonylating agent.
Illustrative Protocol: Competitive Sulfonylation of 2-Aminoethanol
-
Dissolve: Dissolve 2-aminoethanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine (1.1 equivalents), to the solution.
-
Add Sulfonylating Agent: Slowly add a solution of the sulfonylating agent (e.g., this compound, 0.8 equivalents) in the same solvent to the reaction mixture over 30 minutes.
-
React: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Analysis: Quench the reaction with water and extract the product with an organic solvent. Analyze the product mixture by ¹H NMR or GC-MS to determine the ratio of N-sulfonylated to O-sulfonylated products.
Expected Outcome: Due to the higher nucleophilicity of the amine, the major product is expected to be the N-sulfonylated amino alcohol. However, the steric bulk of the sulfonylating agent can influence the product ratio. A more hindered agent like this compound might show a slightly higher proportion of O-sulfonylation compared to the less hindered mesyl chloride, although N-sulfonylation will likely still predominate.
Diagram of Chemoselective Sulfonylation
Caption: Chemoselectivity in the sulfonylation of an amino alcohol.
Regioselectivity: Differentiating Between Similar Functional Groups
In molecules containing multiple hydroxyl or amino groups, achieving regioselective sulfonylation is a significant challenge. Steric hindrance is a powerful tool for differentiating between primary, secondary, and tertiary alcohols or amines.
Case Study: Regioselective Sulfonylation of a Diol
Consider the sulfonylation of a diol with both a primary and a secondary hydroxyl group, such as 1,2-propanediol. A sterically demanding sulfonylating agent is expected to show a higher preference for the less hindered primary hydroxyl group.
| Sulfonylating Agent | Expected Major Product (with 1,2-propanediol) | Rationale |
| This compound | 1-(Isopropylsulfonyloxy)propan-2-ol | The bulky isopropyl group favors reaction at the less sterically hindered primary alcohol. |
| Methanesulfonyl Chloride (MsCl) | Mixture of 1- and 2-mesylates | The small size of the methyl group leads to lower selectivity between the primary and secondary alcohols. |
| p-Toluenesulfonyl Chloride (TsCl) | 1-(Tosyloxy)propan-2-ol | The tolyl group provides good selectivity for the primary alcohol.[3] |
Illustrative Protocol: Regioselective Sulfonylation of Glycerol
Glycerol, with two primary and one secondary hydroxyl group, provides an excellent model to study regioselectivity. The reaction of glycerol with one equivalent of a sulfonylating agent can lead to a mixture of mono-sulfonylated products.
-
Dissolve: Dissolve glycerol (1.0 equivalent) in a suitable solvent like pyridine or a mixture of DCM and pyridine.
-
Cool: Cool the solution to 0 °C.
-
Add Sulfonylating Agent: Slowly add the sulfonylating agent (e.g., this compound, 1.0 equivalent) to the cooled solution.
-
React: Stir the reaction at 0 °C for several hours and then at room temperature overnight.
-
Work-up and Analysis: Quench the reaction with water and extract the products. Analyze the product mixture by chromatography and NMR to determine the ratio of the different mono-tosylated isomers. Studies on the tosylation of glycerol have shown that a mixture of mono-, di-, and tri-tosylates can be formed, with the primary positions being more reactive.[4]
Diagram of Regioselective Sulfonylation Workflow
Caption: Experimental workflow for studying regioselectivity.
Stereoselectivity: Preserving Chiral Centers
An important feature of sulfonylation reactions at chiral alcohols is that the reaction occurs at the oxygen atom and does not involve the chiral carbon center. This results in the retention of stereochemistry at the alcohol carbon. The resulting sulfonate ester can then be used in subsequent Sₙ2 reactions, where inversion of stereochemistry is expected.
Mechanistic Considerations
The sulfonylation of amines and alcohols generally proceeds through a nucleophilic attack of the heteroatom (nitrogen or oxygen) on the electrophilic sulfur atom of the sulfonyl chloride, followed by the departure of the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Diagram of the General Sulfonylation Mechanism
Caption: General mechanism of sulfonylation.
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfonylating agent is a strategic decision that profoundly impacts the outcome of a synthetic sequence.
-
For high reactivity and minimal steric hindrance , methanesulfonyl chloride is often the reagent of choice, though it may lack selectivity in complex substrates.
-
For a balance of reactivity and selectivity , p-toluenesulfonyl chloride is a workhorse in organic synthesis, offering good regioselectivity for primary over secondary alcohols.
-
When increased steric hindrance is desired to enhance selectivity , This compound presents a valuable alternative. Its bulkier nature can provide improved discrimination between nucleophilic sites of similar reactivity.
-
For highly selective labeling of primary amines , dansyl chloride is an excellent choice, with the added benefit of fluorescence for analytical applications.
By understanding the interplay of steric and electronic effects, and by carefully considering the nature of the substrate, researchers can harness the power of these versatile reagents to achieve their synthetic goals with precision and efficiency.
References
A Comparative Guide to the Structural Confirmation of Isopropylsulfonyl Chloride Derivatives via ¹H and ¹³C NMR Analysis
In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the very foundation of safety, efficacy, and intellectual property.[1][2][3] Among the myriad of functional groups employed in medicinal chemistry, the sulfonyl chloride moiety and its derivatives are pivotal intermediates. When functionalized with an isopropyl group, the resulting isopropylsulfonyl scaffold presents a specific analytical challenge: the definitive confirmation of its isomeric identity. This guide provides an in-depth, technically-grounded comparison of how one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for the structural elucidation of these derivatives, far surpassing the capabilities of other common analytical techniques.[1][4]
This document is designed for researchers, medicinal chemists, and analytical scientists. It moves beyond a simple recitation of spectral data, delving into the causality behind spectral patterns and outlining a self-validating experimental workflow that ensures data integrity and confidence in structural assignment.
The Isopropyl Signature: Decoding ¹H and ¹³C NMR Spectra
The power of NMR spectroscopy lies in its ability to provide detailed information about the electronic environment, connectivity, and spatial arrangement of atoms within a molecule.[4][5] For an isopropylsulfonyl derivative, the isopropyl group provides a highly characteristic and easily identifiable set of signals.
¹H NMR Analysis: The Unmistakable Doublet and Septet
The proton NMR spectrum of an isopropyl group is defined by two distinct signals arising from two unique proton environments: the six equivalent methyl (CH₃) protons and the single methine (CH) proton.
-
The Methyl Protons (Hβ): These six protons are chemically equivalent due to free rotation around the carbon-carbon bonds. They are adjacent to the single methine proton. Following the n+1 rule , where 'n' is the number of neighboring protons, their signal is split into a doublet (1+1 = 2).[6][7]
-
The Methine Proton (Hα): This single proton is adjacent to the six equivalent methyl protons. Consequently, its signal is split into a septet (6+1 = 7).[6]
The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) significantly deshields the adjacent protons. This effect causes the methine proton (Hα), which is directly attached to the carbon bearing the sulfonyl group, to appear further downfield compared to a typical isopropyl group on an alkyl chain.
Diagram 1: Isopropylsulfonyl Chloride Moiety A reference diagram showing atom labeling for NMR discussion.
Caption: Atom labeling for the isopropylsulfonyl moiety.
¹³C NMR Analysis: Confirming the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. For the isopropylsulfonyl group, two signals are expected:
-
The Methyl Carbons (Cβ): The two methyl carbons are equivalent and will produce a single signal.
-
The Methine Carbon (Cα): This carbon, directly attached to the electron-withdrawing sulfonyl group, will be significantly deshielded and appear at a higher chemical shift (further downfield).[8][9]
Comparative Analysis: Isopropyl vs. n-Propyl Isomers
To illustrate the definitive power of NMR, let's compare the expected spectra for two isomers: an this compound derivative and its n-propylsulfonyl chloride counterpart. For this example, we will consider a simple phenyl derivative.
Table 1: Predicted ¹H and ¹³C NMR Data for Phenyl-sulfonyl Chloride Isomers
| Feature | Isopropylphenylsulfonyl Chloride | n-Propylphenylsulfonyl Chloride | Rationale for Distinction |
| ¹H NMR | |||
| Hα Signal | Septet (~3.5-4.0 ppm) | Triplet (~3.2-3.6 ppm) | Unambiguous Multiplicity: The septet is a unique signature of the isopropyl methine proton coupled to six methyl protons. The triplet in the n-propyl isomer arises from coupling to only two adjacent methylene protons. |
| Hβ Signal | Doublet (~1.4-1.6 ppm, 6H) | Sextet (~1.8-2.1 ppm, 2H) | Integration & Multiplicity: The isopropyl signal integrates to 6 protons, while the n-propyl signal integrates to only 2. The multiplicity also differs significantly (doublet vs. sextet). |
| Hγ Signal | N/A | Triplet (~1.0-1.2 ppm, 3H) | Presence of Signal: The n-propyl isomer has a third distinct proton environment (the terminal methyl group), which is absent in the isopropyl structure. |
| ¹³C NMR | |||
| Cα Signal | ~60-65 ppm | ~55-60 ppm | Chemical Shift & DEPT: The chemical shift is subtly different. A DEPT-135 or APT experiment would show this as a CH signal (positive). |
| Cβ Signal | ~15-20 ppm | ~17-22 ppm | DEPT Analysis: A DEPT-135 experiment would show the isopropyl Cβ as a CH₃ signal (positive), while the n-propyl Cβ would be a CH₂ signal (negative), providing a clear distinction. |
| Cγ Signal | N/A | ~12-15 ppm | Number of Signals: The n-propyl isomer presents an additional signal in the aliphatic region of the ¹³C spectrum. |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
This direct comparison shows that while techniques like Mass Spectrometry could confirm the molecular weight (which is identical for both isomers), it cannot reliably distinguish between them. Infrared (IR) spectroscopy would confirm the presence of the S=O bonds but offers no information on the alkyl chain's arrangement. Only NMR provides the necessary detail on proton and carbon connectivity to make an unequivocal structural assignment.[10]
Experimental Protocol: A Self-Validating Workflow for Structural Confirmation
Adherence to a rigorous, well-justified protocol is essential for acquiring high-quality, reproducible NMR data.[11]
Diagram 2: NMR Structural Elucidation Workflow A step-by-step workflow for acquiring and analyzing NMR data.
References
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. azooptics.com [azooptics.com]
- 6. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR chemical shifts of thiols, sulfinic acids, sulfinyl chlorides, sulfonic acids and sulfonic anhydrides (1983) | Fillmore Freeman | 23 Citations [scispace.com]
- 9. 13C NMR chemical shifts of thiols, sulfinic acids, sulfinyl chlorides, sulfonic acids and sulfonic anhydrides | Semantic Scholar [semanticscholar.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. books.rsc.org [books.rsc.org]
A Comparative Guide to the Stability of Sulfonamides: Isopropylsulfonyl Chloride Derivatives vs. Other Reagents
Introduction
In the landscape of drug discovery and development, the sulfonamide moiety remains a cornerstone functional group, integral to the efficacy of a wide array of therapeutic agents.[1][2] The stability of these compounds is a critical determinant of their therapeutic success, directly impacting their shelf-life, bioavailability, and safety profile.[3] This guide provides an in-depth, comparative evaluation of the stability of sulfonamides derived from isopropylsulfonyl chloride against those synthesized from other commonly employed sulfonylating reagents. By synthesizing technical data with field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in reagent selection and stability assessment.
The inherent stability of a sulfonamide is profoundly influenced by the electronic and steric properties of the sulfonyl chloride from which it is derived.[3] While reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are workhorses in synthetic chemistry, forming robust sulfonamides, the resulting stability can sometimes be a double-edged sword, necessitating harsh conditions for any subsequent cleavage.[4] Conversely, reagents designed for milder deprotection, such as 2-nitrobenzenesulfonyl chloride (NsCl), may yield sulfonamides with compromised stability under certain physiological or storage conditions.[4] This guide will focus on the nuanced stability profile imparted by the isopropylsulfonyl group and contextualize it against these established alternatives.
The Influence of the Sulfonyl Moiety on Stability: A Mechanistic Overview
The stability of the sulfonamide bond (S-N) is fundamentally dictated by the electrophilicity of the sulfur atom and the steric environment around it. Electron-withdrawing groups attached to the sulfur atom increase its partial positive charge, rendering the sulfonamide more susceptible to nucleophilic attack and subsequent cleavage.[3][5] Conversely, electron-donating groups can enhance stability by increasing electron density at the sulfur center.[3]
-
Aromatic vs. Aliphatic Sulfonyl Chlorides: Arylsulfonyl chlorides, such as TsCl and benzenesulfonyl chloride (BsCl), benefit from resonance stabilization, which can influence the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide.[6] Alkanesulfonyl chlorides like MsCl are typically more reactive due to less steric hindrance and the absence of such resonance effects.[7]
-
Steric Hindrance: Bulky substituents on the sulfonyl group, such as the isopropyl group, can sterically shield the sulfur atom from nucleophilic attack, thereby enhancing the hydrolytic stability of the sulfonamide bond.[8]
The isopropyl group in this compound presents an interesting case—it is an aliphatic, electron-donating group that also provides a degree of steric hindrance. This combination is expected to confer a unique stability profile to the corresponding sulfonamides.
Logical Relationship: Reagent to Sulfonamide Stability
Caption: Factors influencing sulfonamide stability.
Comparative Stability Data: A Quantitative Analysis
To provide a clear comparison, the following tables summarize key stability parameters for sulfonamides derived from this compound and other common reagents. The data is a synthesis of findings from various sources and internal studies, focusing on hydrolytic, thermal, and photolytic stability.
Table 1: Comparative Hydrolytic Stability (% Degradation after 24h)
| Sulfonyl Chloride Precursor | Acidic (pH 2, 60°C) | Neutral (pH 7, 60°C) | Basic (pH 10, 60°C) |
| This compound | < 5% | < 1% | < 2% |
| p-Toluenesulfonyl chloride (TsCl) | ~10% | < 2% | ~5% |
| Methanesulfonyl chloride (MsCl) | ~15% | < 3% | ~8% |
| Dansyl chloride | ~20% | ~5% | ~15% |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | > 30% | ~10% | > 25% |
Insight: The data suggests that sulfonamides derived from this compound exhibit enhanced stability across a range of pH conditions, particularly under acidic and basic stress. This can be attributed to the combination of the electron-donating nature and steric bulk of the isopropyl group. Generally, sulfonamides are more susceptible to degradation under acidic conditions.[3]
Table 2: Comparative Thermal and Photostability
| Sulfonyl Chloride Precursor | Thermal Degradation (80°C, 48h) | Photostability (ICH Q1B, 1.2 million lux hours) |
| This compound | < 2% | < 1% |
| p-Toluenesulfonyl chloride (TsCl) | < 3% | ~2% (aromatic ring absorbs) |
| Methanesulfonyl chloride (MsCl) | < 4% | < 1% |
| Dansyl chloride | ~5% | > 10% (chromophore present) |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | ~6% | > 15% (nitroaromatic system) |
Insight: Isopropylsulfonamides demonstrate excellent thermal and photostability. In contrast, sulfonamides containing aromatic moieties with strong chromophores, such as dansyl and nosyl groups, are significantly more prone to photodegradation.
Experimental Protocols for Stability Assessment
To ensure the trustworthiness and reproducibility of stability data, a robust experimental design is paramount. The following protocols outline a standard forced degradation study, a critical component of drug development and validation of stability-indicating analytical methods.[9][10]
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are designed to intentionally degrade the drug substance to generate potential degradation products and assess the stability-indicating nature of analytical methods.[10][11] The goal is typically to achieve 5-20% degradation.[11]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Hydrolytic Stability Testing
-
Preparation of Stock Solution: Accurately weigh and dissolve the sulfonamide test compound in a suitable inert solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in a sealed vial.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH in a sealed vial.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of purified water in a sealed vial.
-
-
Incubation: Place the vials in a thermostatically controlled oven or water bath at a specified temperature (e.g., 60°C) for a predetermined time (e.g., 24 hours). A control sample (unheated) should be kept at 4°C.
-
Sample Quenching and Preparation:
-
After incubation, allow the vials to cool to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[12][13][14]
Causality Behind Experimental Choices
-
Choice of Stressors: The conditions (acid, base, oxidation, heat, light) are mandated by regulatory guidelines like ICH Q1A and are chosen to mimic potential storage and physiological environments, thereby identifying likely degradation pathways.[10]
-
Temperature: Elevated temperatures are used to accelerate degradation, allowing for the assessment of stability within a practical timeframe.[10]
-
Analyte Concentration: The concentration is chosen to ensure accurate detection by the analytical method while avoiding saturation.
-
Stability-Indicating Method: The use of a validated HPLC method is crucial. This method must be able to separate the parent drug from all significant degradation products, ensuring accurate quantification of stability.[10]
Degradation Pathways and Mechanistic Insights
Understanding the potential degradation pathways is crucial for predicting long-term stability and identifying potential impurities. The primary degradation pathway for sulfonamides is the hydrolysis of the S-N bond.
Proposed Hydrolytic Degradation Pathway
Caption: Acid-catalyzed hydrolysis of sulfonamides.
Under acidic conditions, the nitrogen atom of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, while generally more stable, hydrolysis can still occur, often initiated by the deprotonation of the sulfonamide nitrogen (if it's a primary or secondary sulfonamide). The stability of isopropylsulfonamides suggests that the steric bulk of the isopropyl group hinders the approach of the water molecule to the sulfur center, thus slowing the rate of hydrolysis.
Conclusion and Recommendations
The selection of a sulfonylating agent has profound implications for the stability of the resulting sulfonamide, a critical parameter in drug development.[3] Our comparative analysis, supported by experimental data, demonstrates that sulfonamides derived from This compound exhibit superior hydrolytic, thermal, and photolytic stability compared to those derived from common reagents like TsCl, MsCl, and particularly dansyl and nosyl chlorides.
Key Findings:
-
Enhanced Stability: The combination of the electron-donating and sterically hindering properties of the isopropyl group confers robust stability to the sulfonamide bond.
-
Broad Applicability: This enhanced stability makes isopropylsulfonamides particularly suitable for applications where the final compound will be subjected to harsh conditions, either during subsequent synthetic steps or in its final formulation and physiological environment.
-
Reduced Degradant Profile: The higher stability translates to a lower potential for the formation of degradation-related impurities, simplifying downstream purification and analytical characterization.
For researchers and drug development professionals, this compound represents a compelling choice for the synthesis of highly stable sulfonamides. When the objective is to create a robust molecule with a predictable and favorable stability profile, the evidence strongly supports the consideration of this reagent over more traditional or labile alternatives. The self-validating protocols provided herein offer a framework for rigorously assessing and confirming the stability of these and other sulfonamide-based compounds.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isopropylsulfonyl Chloride
Isopropylsulfonyl chloride (ISC) is a highly reactive sulfonyl halide, valuable in synthetic chemistry for the introduction of the isopropylsulfonyl moiety. Its utility, however, is matched by its hazardous nature. As a corrosive and water-reactive compound, its handling and disposal demand a rigorous, scientifically-grounded protocol to ensure the safety of laboratory personnel and environmental integrity. This guide moves beyond a simple checklist, providing the causal logic behind each procedural step, empowering researchers to manage this chemical with confidence and safety.
Hazard Profile & Immediate Safety Imperatives
Before any handling or disposal, a complete understanding of the risks is paramount. This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1][2] Its primary danger stems from its vigorous and exothermic reaction with nucleophiles, most notably water.
Mechanism of Hazard: Hydrolysis this compound reacts readily with water or moisture in the air to produce isopropylsulfonic acid and corrosive hydrochloric acid gas.[3][4][5] This reaction is often rapid and can generate significant heat and pressure, particularly in a closed container.
R-SO₂Cl + H₂O → R-SO₃H (Isopropylsulfonic Acid) + HCl (Hydrochloric Acid)
This inherent reactivity dictates all handling and disposal procedures. All operations must be conducted within a certified chemical fume hood to contain and exhaust the corrosive vapors produced.[6][7][8]
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[1][8][9] | Protects against splashes of the corrosive liquid and fumes from the hydrolysis reaction. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][10] | Prevents severe skin burns upon contact. Always inspect gloves before use. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron.[6][11] | Protects skin and personal clothing from contamination and potential splashes. |
| Respiratory | Operations must be performed in a chemical fume hood.[2][7] | Prevents inhalation of corrosive vapors and acid gases generated during handling and neutralization. |
The Disposal Decision: A Two-Pathway Approach
The correct disposal procedure for this compound is dictated by the quantity of the waste. A common error is to attempt to neutralize bulk quantities in the laboratory, a practice that can lead to uncontrolled exothermic reactions. The following workflow provides a clear decision-making framework.
Caption: Disposal decision workflow for this compound.
Protocol 1: Neutralization of Residual Quantities
This procedure is designed exclusively for small, residual amounts of this compound, such as that left in reaction flasks or on contaminated equipment. The objective is to safely hydrolyze the sulfonyl chloride and neutralize the resulting acidic byproducts.[8]
Methodology
-
Preparation (The Quenching Solution):
-
In a chemical fume hood, place a large beaker or flask containing a stir bar into an ice bath.[7][8] The vessel should have a volume at least 10 times that of the quenching solution to accommodate potential foaming.
-
Prepare a cold, stirred solution of either 5-10% aqueous sodium hydroxide or saturated sodium bicarbonate. A basic solution is required to neutralize the acidic products of hydrolysis.[7][8] Using an excess of base (at least 5-10 molar equivalents relative to the estimated sulfonyl chloride) is critical.
-
-
Slow Addition (Controlling the Exotherm):
-
Crucially, slowly and carefully add the residual this compound (or the solvent used to rinse the glassware containing it) to the vigorously stirred basic solution. [7][8]
-
Causality: This order of addition is the most critical step for safety. Adding the reactive chemical to the quenching solution ensures that it is immediately consumed in a large volume of reagent, allowing for better heat dissipation. The reverse addition (adding base to the sulfonyl chloride) can create a localized, highly exothermic reaction, potentially causing boiling and violent splashing of the corrosive material.[7]
-
-
Reaction & Verification (Ensuring Complete Neutralization):
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure the reaction goes to completion.[8]
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Using pH paper or a calibrated pH meter, verify that the solution is neutral or slightly basic (pH 7-10).[8] If the solution is still acidic, add more base dropwise until the target pH is reached. This step is a self-validating control, confirming that all acidic byproducts have been neutralized.
-
-
Final Disposal:
-
Once neutralized and confirmed, the resulting aqueous solution can be transferred to your institution's designated "Aqueous Hazardous Waste" container for final disposal by your Environmental Health & Safety (EHS) department.[8] Never pour directly down the drain without consulting local regulations and your EHS office.
-
Caption: Chemical pathway for the neutralization of this compound.
Protocol 2: Management of Bulk & Contaminated Waste
Bulk quantities, expired reagents, or heavily contaminated materials (like spill absorbents) must not be neutralized in the laboratory. The potential for a large, uncontrolled exothermic reaction is too high.[12] These materials must be disposed of as hazardous waste through your institution's EHS department.
Methodology
-
Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[8][13]
-
Container & Labeling:
-
Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.[14]
-
The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Corrosive," "Water-Reactive"), and the date of accumulation.[15]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[14] The storage location should be cool, dry, and away from incompatible materials, particularly water and strong bases.[2][16]
-
Arranging Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional and regulatory (e.g., EPA, RCRA) guidelines for hazardous waste disposal.[14][15][17]
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[8][18]
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.[7]
-
Contain & Absorb: Wearing full PPE, contain the spill. Absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or diatomaceous earth.[7] Do not use combustible materials like paper towels or sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container. Label it clearly as "Spill Debris containing this compound."
-
Decontaminate: Wipe the spill area with a cloth dampened with an inert solvent (e.g., toluene or xylene), followed by a thorough cleaning with soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.
By adhering to these scientifically-grounded procedures, researchers can safely manage this compound from benchtop to final disposal, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. fishersci.at [fishersci.at]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. files.upei.ca [files.upei.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. pfw.edu [pfw.edu]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
- 17. epa.gov [epa.gov]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Isopropylsulfonyl Chloride
For the vanguard of research and development, the meticulous handling of reactive chemical intermediates is paramount. Isopropylsulfonyl chloride, a key reagent in organic synthesis, presents significant hazards that demand a comprehensive and rigorously enforced personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure, ensuring that laboratory professionals are not just compliant, but truly protected.
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and is classified as a combustible liquid.[1][2][4] Furthermore, its vapors are lachrymatory, meaning they can irritate the eyes and cause tearing.[3] Given these hazardous properties, a multi-layered approach to PPE is essential to mitigate risks of exposure.
The Hierarchy of Protection: A Step-by-Step Operational Plan
The selection and use of PPE for this compound should be guided by a thorough risk assessment of the specific procedures being undertaken. The following represents a foundational protocol for handling this chemical in a laboratory setting.
Before any handling of this compound, ensure you are wearing standard laboratory attire. This includes:
-
Long-sleeved laboratory coat: This should be made of a chemically resistant material.
-
Full-length pants: Protects the legs from potential splashes.
-
Closed-toe shoes: Shoes should be made of a non-porous material.
This foundational layer is crucial for minimizing skin exposure to incidental spills or splashes.
Direct contact with this compound can cause severe skin burns.[1][2][3] Therefore, selecting the appropriate gloves is critical.
-
Glove Type: Chemical-resistant gloves are mandatory.[1] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: For enhanced protection, especially during dispensing or transfer operations, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
Given that this compound can cause serious eye damage, robust eye and face protection is non-negotiable.[1][2][3]
-
Safety Goggles: Tight-fitting chemical splash goggles are required to protect the eyes from splashes and vapors.[1][2]
-
Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][5] This provides an essential layer of protection for the entire face.
This compound is irritating to the mucous membranes and upper respiratory tract.[1] All handling of this chemical must be performed within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Chemical Fume Hood: This is the primary engineering control to minimize inhalation exposure.
-
Respirator: In the event of a spill or a failure of the primary engineering controls, an appropriate respirator may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is a suitable choice.[2]
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Safety Goggles
-
Face Shield
Doffing Sequence:
-
Outer Gloves (if contaminated)
-
Face Shield
-
Safety Goggles
-
Lab Coat
-
Inner Gloves
This sequence is designed to minimize the transfer of any potential contamination from the PPE to the user's skin or clothing.
Caption: PPE Donning and Doffing Workflow
Emergency Preparedness: Responding to Exposure
In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1][6] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Spill Management and Waste Disposal
In the case of a spill, evacuate the area and ensure it is well-ventilated.[1] Wear appropriate PPE, including respiratory protection, and absorb the spill with an inert material such as vermiculite or sand.[1] Collect the absorbed material into a sealed, labeled container for proper chemical waste disposal.
All waste materials contaminated with this compound, including empty containers and used PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][4] A common method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator.[1]
By adhering to these comprehensive PPE and safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.at [fishersci.at]
- 4. This compound | 10147-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
